Ethyl 4,6-dichloro-5-fluoronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYGSDXQHYXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617965 | |
| Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-17-6 | |
| Record name | Ethyl 4,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154012-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for Ethyl 4,6-dichloro-5-fluoronicotinate, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, the following pathway is a chemically sound proposal based on established methodologies for analogous compounds, particularly the synthesis of related dihydroxy- and dichloro-nicotinic acid derivatives.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing with the formation of a key intermediate, Ethyl 4,6-dihydroxy-5-fluoronicotinate, followed by a chlorination step.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of structurally related compounds.
Step 1: Synthesis of Ethyl 4,6-dihydroxy-5-fluoronicotinate (Proposed)
The formation of the substituted dihydroxypyridine ring can be envisioned through a condensation reaction of appropriate C2 and C3 synthons. A plausible approach involves the condensation of ethyl fluoroacetate with diethyl malonate in the presence of an ammonia source, which cyclizes to form the desired dihydroxynicotinate.
Experimental Workflow:
Caption: Workflow for the proposed synthesis of the dihydroxy intermediate.
Methodology:
-
To a solution of sodium ethoxide in absolute ethanol, a mixture of ethyl fluoroacetate and diethyl malonate is added dropwise at a controlled temperature.
-
The reaction mixture is stirred and heated to reflux for several hours to facilitate the initial condensation.
-
An ammonia source, such as ammonium acetate, is then introduced to the reaction mixture, and heating is continued to promote cyclization and formation of the pyridine ring.
-
Upon completion, the reaction is cooled, and the pH is adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield Ethyl 4,6-dihydroxy-5-fluoronicotinate.
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl groups of the pyridine ring to chloro substituents using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard transformation for the synthesis of chloropyridines from their hydroxy analogues.
Experimental Workflow:
Caption: Workflow for the chlorination of the dihydroxy intermediate.
Methodology:
-
Ethyl 4,6-dihydroxy-5-fluoronicotinate is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture may be heated in a sealed vessel at elevated temperatures (e.g., 150-170 °C) for an extended period (e.g., 20-25 hours). The addition of a catalyst, such as a tertiary amine or a lithium salt, may facilitate the reaction.
-
After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes quantitative data from the synthesis of an analogous compound, 2,6-dichloro-5-fluoronicotinic acid, which can serve as a reference for the expected outcomes of the proposed synthesis.
| Parameter | Value | Reference Compound | Source |
| Yield | 71% | 2,6-dichloro-5-fluoronicotinic acid (from the corresponding acid chloride) | US Patent 5,204,478 |
| Purity (HPLC) | 99.4% | 2,6-dichloro-5-fluoronicotinic acid | US Patent 5,204,478 |
| Melting Point | 154.6-154.9 °C | 2,6-dichloro-5-fluoronicotinic acid | US Patent 5,204,478 |
Note: The yield and purity of the target compound, this compound, may vary depending on the specific reaction conditions and purification methods employed. The data presented here is for a structurally related compound and should be considered as an estimate.
Concluding Remarks
The proposed synthesis pathway provides a robust framework for the laboratory-scale preparation of this compound. The synthesis of the key dihydroxy intermediate and its subsequent chlorination are based on well-established chemical principles. Researchers and drug development professionals can utilize this guide as a starting point for the synthesis of this and other related fluorinated nicotinic acid derivatives. Optimization of reaction conditions will be necessary to achieve high yields and purity of the final product.
Ethyl 4,6-dichloro-5-fluoronicotinate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of more complex molecules, particularly as an intermediate in the development of novel therapeutic agents. The presence of chlorine and fluorine atoms on the pyridine core imparts unique electronic properties and metabolic stability, making it an attractive building block for compounds targeting a range of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthesis information for this compound.
Chemical Properties and Structure
This compound is a compound whose physical and chemical characteristics are crucial for its application in synthetic chemistry. While extensive experimental data is not widely published, the fundamental properties have been established.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [Cenmed][1] |
| Molecular Weight | 238.04 g/mol | [Cenmed][1] |
| CAS Number | 154012-17-6 | [Cenmed][1] |
| PubChem CID | 21781758 | [Cenmed][1] |
| Isomeric SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | [Cenmed][1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Structural Representation
The structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3.
2D Structure:
Chemical Structure of this compound
Synthesis and Reactivity
Logical Synthesis Pathway
The most probable synthetic route involves the esterification of 2,6-dichloro-5-fluoronicotinic acid. This precursor can be synthesized through a multi-step process. An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride, a direct precursor to the acid, involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and a lithium reagent. Subsequent basic hydrolysis affords 2,6-dichloro-5-fluoronicotinic acid.[2]
Logical Synthesis Pathway for this compound
Experimental Protocols for Precursor Synthesis
A patented method describes the synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid.[2]
Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate:
-
A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0°C.
-
After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux.
-
The hot mixture is then treated with hydrochloric acid.
-
After cooling, the precipitated solid is collected, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[2]
Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent hydrolysis:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and lithium phosphate in a sealed autoclave at 170°C.[2]
-
After cooling, the reaction mixture is worked up with methylene chloride.
-
The resulting residual oil is treated with thionyl chloride at reflux to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[2]
-
This acid chloride is then hydrolyzed using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 2,6-dichloro-5-fluoronicotinic acid.[2]
Applications in Drug Development
Halogenated pyridines, such as this compound, are valuable intermediates in the synthesis of biologically active molecules. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom, in particular, is often introduced to block metabolic oxidation, increase binding affinity, and improve membrane permeability.
While specific biological activities for this compound are not documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted nicotinic acid derivatives are explored for their potential as anti-inflammatory agents.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive data on its physical properties and a direct, detailed synthesis protocol are limited in the public domain, its structural features and the known synthesis of its precursors provide a solid foundation for its use in synthetic organic chemistry. Further experimental investigation is warranted to fully characterize this compound and explore its utility in the creation of novel, biologically active molecules. Researchers and scientists are encouraged to consider this versatile building block for their future synthetic endeavors.
References
Technical Guide: Characterization and Application of Ethyl 4,6-dichloro-5-fluoronicotinate (CAS 154012-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-5-fluoronicotinate, identified by CAS number 154012-17-6, is a halogenated pyridine derivative. This compound serves as a critical building block in synthetic organic chemistry, particularly in the development of targeted therapeutics. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of oncogenic proteins, most notably KRAS G12D. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application in the development of KRAS G12D inhibitors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 154012-17-6 | General |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |
| Molecular Weight | 238.04 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| LogP | 2.66 | [2] |
Synthesis
This compound is synthesized from 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid. The following section details the experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via esterification of 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid.
Materials:
-
4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
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Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Water (deionized)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
The solution is heated to 80°C.[1]
-
Thionyl chloride is added dropwise to the heated solution through the condenser.[1]
-
The reaction mixture is then stirred at 65°C overnight.[1]
-
After the reaction is complete, the mixture is concentrated under reduced pressure (in vacuo) to remove excess ethanol and thionyl chloride.[1]
-
The resulting residue is partitioned between ethyl acetate and water.[1]
-
The organic layer is separated and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is removed by filtration, and the ethyl acetate is evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Diagram: Synthesis Workflow
Caption: Synthetic route for this compound.
Role in the Synthesis of KRAS G12D Inhibitors
This compound is a crucial precursor in the multi-step synthesis of complex heterocyclic compounds that act as inhibitors of the KRAS G12D mutant protein. The chloro- and fluoro-substituents on the pyridine ring provide reactive sites for subsequent nucleophilic substitution and cross-coupling reactions, allowing for the construction of the final inhibitor scaffold.
Experimental Protocol: Exemplary Downstream Reaction
The following protocol illustrates the use of this compound in a subsequent synthetic step towards a KRAS G12D inhibitor intermediate.
Objective: To perform a nucleophilic aromatic substitution on this compound.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 2,4-dimethoxybenzylamine)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., dioxane)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of this compound in dioxane, add the amine and the non-nucleophilic base.
-
The reaction mixture is stirred at an elevated temperature (e.g., 50°C) for several hours to overnight.
-
Upon completion, the reaction is cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over a drying agent, and concentrated under reduced pressure.
-
The resulting intermediate can then be carried forward to subsequent reaction steps.
Diagram: Multi-step Synthesis Logic
Caption: General synthetic logic from the core intermediate.
Biological Context: The KRAS G12D Signaling Pathway
The ultimate therapeutic relevance of this compound is defined by the biological target of the inhibitors it helps to create. The KRAS G12D mutation leads to a constitutively active KRAS protein, which perpetually stimulates downstream signaling pathways, driving uncontrolled cell proliferation and survival, characteristic of many aggressive cancers.
The primary signaling cascades downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
The RAF-MEK-ERK (MAPK) Pathway
Activated KRAS (GTP-bound) recruits and activates RAF kinases, initiating a phosphorylation cascade that proceeds through MEK and ultimately to ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression and proliferation.
The PI3K-AKT-mTOR Pathway
KRAS-GTP can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT, in turn, influences a multitude of cellular processes, including cell survival, growth, and metabolism, often through the activation of the mTOR complex.
Diagram: KRAS G12D Signaling Pathway
Caption: Simplified KRAS G12D downstream signaling pathways.
Conclusion
This compound is a valuable synthetic intermediate whose importance is intrinsically linked to the development of targeted cancer therapies. While it does not possess inherent biological activity, its well-defined structure and reactivity make it an essential component in the synthesis of KRAS G12D inhibitors. This guide has provided an overview of its synthesis, key properties, and the critical biological context in which its downstream products operate. Further research into novel synthetic routes and applications of this versatile building block may continue to advance the field of medicinal chemistry.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-5-fluoronicotinate
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4,6-dichloro-5-fluoronicotinate. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented to guide researchers in their analytical endeavors. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on modern spectroscopic techniques. This guide outlines the predicted spectral characteristics and the methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 (pyridine ring) |
| ~4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~155 (d, ¹JCF) | C-5 (C-F) |
| ~150 | C-2 |
| ~148 (d) | C-6 (C-Cl) |
| ~130 (d) | C-4 (C-Cl) |
| ~125 | C-3 |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -120 to -140 | Singlet |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1735-1715 | Strong | C=O stretch (ester) |
| ~1600-1550 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1300-1200 | Strong | C-O stretch (ester) |
| ~1100-1000 | Strong | C-F stretch |
| ~850-750 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Interpretation |
| 237/239/241 | [M]⁺˙ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 209/211/213 | [M - C₂H₄]⁺˙ |
| 192/194/196 | [M - OCH₂CH₃]⁺ |
| 164/166/168 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe to the desired nucleus (¹H, ¹³C, ¹⁹F).
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum.
-
For ¹⁹F NMR, an appropriate chemical shift reference, such as CFCl₃ (trichlorofluoromethane), should be used.
-
Acquire the data.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C in CDCl₃).
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum :
-
Ensure the ATR crystal is clean. If necessary, wipe it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Cleaning :
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, non-abrasive wipe.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction :
-
The sample must be volatile to be analyzed by EI-MS.
-
For pure, volatile solids or liquids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
For more complex mixtures or less volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, where the sample is first separated by GC before entering the mass spectrometer.
-
-
Ionization and Analysis :
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2][3][4]
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Interpretation :
-
The resulting mass spectrum is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 4,6-dichloro-5-fluoronicotinate, a key intermediate in the development of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound predominantly commences from two key starting materials: 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . Each route presents distinct advantages and challenges in terms of reaction conditions, yield, and purity of the final product.
Synthetic Route 1: From 2,6-dichloro-5-fluoronicotinic acid
This pathway involves the initial conversion of 2,6-dichloro-5-fluoronicotinic acid to its corresponding acyl chloride, followed by a condensation reaction with a malonate derivative. Various reagents and conditions have been reported for this sequence, influencing the overall efficiency of the synthesis.
Diagram of Synthetic Pathway 1
Quantitative Data for Synthetic Route 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2,6-dichloro-5-fluoronicotinic acid | Thionyl chloride | - | Reflux | - | High | - | [1] |
| 2a | 2,6-dichloro-5-fluoronicotinoyl chloride | Monoethyl malonate potassium, MgCl₂, Triethylamine | - | - | - | 71 | - | [1] |
| 2b | 2,6-dichloro-5-fluoronicotinoyl chloride | Monoethyl malonate, n-Butyllithium | - | -50 | - | 97.9 | - | [1] |
Experimental Protocols for Synthetic Route 1
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
A detailed, specific protocol for this step from the searched literature is not available. However, a general procedure involves reacting 2,6-dichloro-5-fluoronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. The reaction mixture is typically heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2a: Synthesis of this compound via Magnesium Salt
While a highly detailed protocol is not provided in the search results, this method involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with the potassium salt of monoethyl malonate in the presence of magnesium chloride and a base like triethylamine.[1] The reaction is followed by an acidic work-up to yield the final product.[1]
Step 2b: Synthesis of this compound via n-Butyllithium
This high-yield method requires stringent anhydrous and low-temperature conditions.[1] 2,6-dichloro-5-fluoronicotinoyl chloride is reacted with monoethyl malonate in the presence of n-butyllithium at -50°C.[1] The reaction is then quenched and worked up to isolate the product. The use of n-butyllithium, a highly reactive and pyrophoric reagent, makes this route less suitable for large-scale industrial production.[1]
Synthetic Route 2: From 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (Blaise Reaction)
This synthetic approach utilizes the Blaise reaction, where 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile reacts with the organozinc reagent derived from ethyl bromoacetate. The resulting intermediate is then hydrolyzed to afford this compound. An improved procedure for this reaction focuses on controlling the reaction conditions to enhance yield and purity.
Diagram of Synthetic Pathway 2
Quantitative Data for Synthetic Route 2
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1-3 | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, Ethyl bromoacetate | Zn, HCl/Ethanol or H₂SO₄ | Anhydrous Ethanol | 20-30 (hydrolysis) | 2-3 (hydrolysis) | 88-95 | 99 | [1] |
Experimental Protocol for Synthetic Route 2 (Improved Blaise Reaction)
Step 1: Formation of the Zinc Salt Intermediate
To a suspension of activated zinc powder in an anhydrous solvent, a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate is added. The reaction is initiated, often with gentle heating, and then proceeds to form the organozinc intermediate.
Step 2: Formation of the Imidate Intermediate
The reaction mixture containing the zinc salt is carefully acidified at a controlled temperature of 0-10°C to a pH of 2-3.[1] This controlled acidification is crucial to prevent the hydrolysis of the ester group.[1] The resulting imidate intermediate is then extracted.
Step 3: Acid-catalyzed Alcoholysis to this compound
The isolated imidate intermediate is dissolved in anhydrous ethanol. An anhydrous solution of hydrogen chloride in ethanol or concentrated sulfuric acid is then added dropwise at 20-30°C.[1] The mixture is stirred for 2-3 hours to facilitate the alcoholysis.[1] Upon completion, the product is isolated by filtration and can be further purified by recrystallization.
Synthesis of Starting Material: 2,6-dichloro-5-fluoronicotinic acid
The starting material for the first synthetic route, 2,6-dichloro-5-fluoronicotinic acid, can be prepared from readily available precursors.
Diagram for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid
Quantitative Data for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid
| Step | Reactants | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1-2 | Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Sodium methoxide, HCl | 0 to Reflux | 61 | 95.4 (HPLC) | [2][3] |
| 3-4 | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Lithium Chloride, NaOH, HCl | 152-158 | 71 (from acid chloride) | 99.4 (HPLC) | [2][3] |
Experimental Protocol for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid
Step 1 & 2: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
To a solution of ethyl fluoroacetate and ethyl formate at 0°C, sodium methoxide is added. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux. The reaction is then quenched with hydrochloric acid. The precipitated solid is collected, washed, and dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[2][3]
Step 3: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and a lithium salt (e.g., lithium chloride) in a sealed tube at high temperatures (152-158°C).[2][3] After cooling, the reaction mixture is worked up to isolate the 2,6-dichloro-5-fluoronicotinoyl chloride.
Step 4: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid
The crude 2,6-dichloro-5-fluoronicotinoyl chloride is hydrolyzed using an aqueous base (e.g., sodium hydroxide) followed by acidification with hydrochloric acid to a pH of 1-2.[2][3] The precipitated 2,6-dichloro-5-fluoronicotinic acid is then collected by filtration.[2][3]
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-5-fluoronicotinate is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its utility as a versatile building block. The presence of two distinct chlorine atoms at the C4 and C6 positions, influenced by the electronic effects of the adjacent fluorine and ethoxycarbonyl substituents, raises critical questions regarding their relative reactivity towards nucleophilic substitution. This technical guide provides a comprehensive analysis of the differential reactivity of these chlorine atoms, supported by experimental evidence and theoretical principles. It has been determined that nucleophilic aromatic substitution (SNAr) reactions on this scaffold exhibit a high degree of regioselectivity, with the chlorine atom at the C4 position being significantly more susceptible to displacement by nucleophiles, particularly amines. This guide will delve into the underlying electronic and steric factors governing this reactivity, present available experimental data, and provide a generalized experimental protocol for the selective amination at the C4 position.
Introduction: The Importance of Regioselectivity in Substituted Pyridines
Polysubstituted pyridine rings are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals. The precise control of substituent placement is paramount in drug design, as even minor positional changes can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. This compound presents a classic challenge in regioselective synthesis: how to selectively functionalize one of two similar leaving groups on an activated heterocyclic ring. Understanding the principles that govern this selectivity is crucial for the efficient and predictable synthesis of complex molecular targets.
Analysis of Chlorine Reactivity: Electronic and Steric Considerations
The reactivity of the chlorine atoms in this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In this mechanism, the pyridine ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups. The relative reactivity of the C4 and C6 positions is a result of the interplay between electronic and steric effects of the substituents on the ring.
Electronic Effects
The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the entire ring and makes it more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, which bear a partial positive charge.
The substituents on the ring further modulate this electron distribution:
-
Ethyl 3-carboxylate (-COOEt): This is a strong electron-withdrawing group through both resonance and inductive effects. It significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. Its deactivating effect is felt most strongly at the ortho (C2, C4) and para (C6) positions.
-
5-Fluoro (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further activating the ring for nucleophilic attack. It also has a weak, electron-donating resonance effect (+M), but for halogens, the inductive effect typically dominates in SNAr reactions.
-
4-Chloro and 6-Chloro (-Cl): Like fluorine, chlorine is an electron-withdrawing group via induction.
The cumulative effect of the ring nitrogen, the ethoxycarbonyl group, and the fluorine atom is a significant polarization of the C-Cl bonds, making the carbon atoms at C4 and C6 highly electrophilic.
To understand the preferential attack at C4, we must consider the stability of the Meisenheimer complex, the intermediate formed upon nucleophilic attack.
-
Attack at C4: A nucleophile attacking the C4 position results in a negative charge that can be delocalized onto the electronegative nitrogen atom of the pyridine ring and also effectively stabilized by the adjacent electron-withdrawing ethoxycarbonyl group at C3.
-
Attack at C6: Nucleophilic attack at the C6 position also allows for delocalization of the negative charge onto the ring nitrogen.
While both positions are activated, the proximity of the powerful electron-withdrawing ester group to the C4 position provides superior stabilization of the Meisenheimer intermediate formed during attack at this site. This enhanced stabilization lowers the activation energy for the C4 substitution pathway, making it the kinetically favored process.
Steric Effects
Steric hindrance can also play a role in determining the site of nucleophilic attack. The C6 position is flanked by the pyridine nitrogen and the fluorine atom at C5. The C4 position is situated between the ethoxycarbonyl group at C3 and the fluorine atom at C5. While the ethoxycarbonyl group is larger than the fluorine atom, its rotational freedom may allow for a less hindered approach of the nucleophile to the C4 position compared to the more sterically congested environment around the C6 position, which is adjacent to the ring nitrogen. However, in many cases involving planar aromatic rings, electronic factors are the dominant determinant of regioselectivity in SNAr reactions.
Experimental Evidence and Data
The most compelling evidence for the selective reactivity of the C4 chlorine atom comes from the commercial availability of compounds that are products of this regioselective substitution. Specifically, Ethyl 4-amino-6-chloro-5-fluoronicotinate and its methyl analog, Methyl 4-amino-6-chloro-5-fluoronicotinate , are listed by multiple chemical suppliers. The existence of these compounds as stable, isolable products strongly indicates that the reaction of this compound with ammonia or primary amines proceeds with a high degree of selectivity at the C4 position.
Experimental Protocol: Selective Amination at the C4 Position
The following is a generalized experimental protocol for the selective nucleophilic substitution of the C4 chlorine atom in this compound with an amine. This protocol is based on standard procedures for SNAr reactions on activated chloropyridines.
Reaction: Synthesis of Ethyl 4-amino-6-chloro-5-fluoronicotinate
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide) or a primary/secondary amine
-
A polar aprotic solvent (e.g., Dioxane, DMF, DMSO, or an alcohol like ethanol)
-
A non-nucleophilic base (optional, e.g., triethylamine, diisopropylethylamine) if using an amine salt.
Procedure:
-
In a sealed reaction vessel, dissolve this compound in a suitable polar aprotic solvent.
-
Add a stoichiometric excess of the amine nucleophile (typically 2-5 equivalents). If using an amine salt, add an equivalent of a non-nucleophilic base.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue can then be purified by standard techniques such as recrystallization or column chromatography on silica gel to yield the pure Ethyl 4-(substituted)amino-6-chloro-5-fluoronicotinate.
Expected Outcome:
The major product of this reaction is expected to be the 4-amino substituted isomer, with little to no formation of the 6-amino isomer.
Visualization of Reaction Pathways and Concepts
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Logical workflow of the regioselective nucleophilic substitution.
Caption: Generalized experimental workflow for C4 amination.
Conclusion
The reactivity of the chlorine atoms in this compound is characterized by a high degree of regioselectivity in nucleophilic aromatic substitution reactions. The chlorine atom at the C4 position is demonstrably more reactive than the chlorine at the C6 position. This selectivity is primarily attributed to the superior electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, which is favorably influenced by the adjacent electron-withdrawing ethoxycarbonyl group. This inherent reactivity profile makes this compound a valuable and predictable building block for the synthesis of complex, polysubstituted pyridine derivatives, enabling chemists to selectively introduce a wide range of functionalities at the C4 position with confidence. For drug development professionals, this understanding allows for the rational design of synthetic routes to novel compounds with potentially enhanced biological activities.
Technical Guidance for Determining the Solubility of Ethyl 4,6-dichloro-5-fluoronicotinate in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Ethyl 4,6-dichloro-5-fluoronicotinate, a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available scientific literature and databases indicates a lack of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a detailed framework for the experimental determination of its solubility. It outlines standardized protocols, recommended analytical techniques, and best practices for data acquisition and reporting, enabling researchers to generate reliable and reproducible solubility profiles.
Introduction
This compound is a substituted pyridine derivative with potential applications in the synthesis of active pharmaceutical ingredients and other specialty chemicals. Understanding its solubility in various organic solvents is a critical parameter for process development, formulation design, and purification strategies. The absence of published data necessitates a standardized approach to its measurement. This guide presents a robust methodology for determining the thermodynamic solubility of the title compound.
Proposed Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
2.1. Materials and Equipment
-
Solute: this compound (purity >99%)
-
Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of appropriate purity (e.g., HPLC grade).
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
-
2.2. Procedure
-
Sample Preparation: Add an excess of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[1]
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of the excess solid. Subsequently, centrifuge the vials to further separate the solid from the liquid phase.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
Analytical Methodologies for Quantification
The accurate quantification of the dissolved this compound is crucial for reliable solubility data. The choice of analytical method will depend on the properties of the compound and the available instrumentation.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of organic molecules.
-
Column: A reversed-phase column (e.g., C18) is often suitable for compounds of this nature. Fluorinated phases could also provide alternative selectivity.[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a pH modifier if the compound's stability is pH-dependent.
-
Detection: A UV detector set at a wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations.
3.2. Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can be an effective analytical tool.[5][6]
-
Column: A capillary column with a suitable stationary phase for the separation of halogenated aromatic compounds.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.[5][7]
-
Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve from standard solutions.
Data Presentation and Considerations
4.1. Tabulation of Results
While no specific data is available for this compound, the experimentally determined solubility should be presented in a clear and organized table.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
4.2. Solid-State Characterization
The solubility of a compound can be significantly influenced by its solid-state properties, such as polymorphism and crystallinity.[8][][10][11] It is recommended to characterize the solid material before and after the solubility experiment using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure that no phase transformation has occurred during the experiment.[8][12]
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a comprehensive methodology for researchers to determine the solubility of this compound in common organic solvents. By following the outlined experimental and analytical protocols, it is possible to generate high-quality, reproducible data that will be invaluable for the scientific and industrial communities. The adoption of this standardized approach will facilitate the comparison of results across different laboratories and support the further development of processes and formulations involving this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. biorelevant.com [biorelevant.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. agilent.com [agilent.com]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 10. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
Ethyl 4,6-dichloro-5-fluoronicotinate: A Technical Guide to its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-5-fluoronicotinate is a key fluorinated heterocyclic compound, primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a detailed, inferred methodology for its synthesis, and contextualizes its development within the broader history of organofluorine chemistry. While a singular "discovery" paper for this specific ester has not been identified in the public domain, its emergence is intrinsically linked to the burgeoning field of fluorinated pharmaceuticals and the demand for novel building blocks.
Discovery and History
The precise first synthesis of this compound is not well-documented in readily available scientific literature. However, its development can be understood within the wider context of the growing importance of fluorinated organic compounds in medicinal chemistry, a trend that gained significant momentum in the mid-20th century. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
The parent scaffold, nicotinic acid (a form of vitamin B3), has been known since its synthesis in 1867.[1] The strategic placement of halogen atoms, particularly fluorine and chlorine, on the pyridine ring became a common strategy in the design of bioactive molecules. The synthesis of related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, is described in patents, indicating the industrial relevance of this substitution pattern. For instance, a 1993 patent details a process for preparing 2,6-dichloro-5-fluoronicotinic acid, a potential precursor to the title compound.[2] The development of this compound was likely driven by the need for a stable, reactive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The logical progression from the synthesis of the carboxylic acid to its ethyl ester is a standard transformation in organic chemistry, suggesting that this compound was likely synthesized as a more versatile building block for further chemical modifications.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [3] |
| Molecular Weight | 238.04 g/mol | [3] |
| CAS Number | 154012-17-6 | [3] |
| Appearance | Not specified (likely a solid) | - |
| Purity | ≥95% | [3] |
| Isomeric SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | [3] |
Inferred Synthesis Protocol
While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature, a plausible and commonly employed synthetic route can be inferred from the preparation of its parent acid, 2,6-dichloro-5-fluoronicotinic acid. A standard esterification procedure, such as the Fischer-Speier esterification, would be the logical subsequent step.
Experimental Protocol: Two-Step Inferred Synthesis
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid (Based on patent literature[2])
-
Reaction Setup: A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0°C.
-
Addition of Malonamate: After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux.
-
Hydrolysis: The hot mixture is then treated with a solution of hydrochloric acid in water.
-
Cyclization and Chlorination: The resulting methyl 2,6-dihydroxy-5-fluoronicotinate is collected and subsequently heated with phosphorus oxychloride in the presence of a lithium salt in a sealed autoclave.
-
Work-up and Isolation: After cooling, the reaction mixture is slurried with methylene chloride, filtered, and concentrated. The residue is treated with thionyl chloride and then hydrolyzed to yield 2,6-dichloro-5-fluoronicotinic acid. The product is collected by filtration, washed with water, and dried under vacuum.
Step 2: Fischer-Speier Esterification to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,6-dichloro-5-fluoronicotinic acid is dissolved in an excess of anhydrous ethanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the inferred logical workflow for the synthesis of this compound.
Caption: Inferred two-step synthesis workflow for this compound.
Applications and Future Directions
This compound is not an end-product but a crucial building block. Its utility lies in the differential reactivity of the two chlorine atoms and the ester group, allowing for selective modifications to build more complex molecular architectures. It is a precursor in the synthesis of various substituted pyridines that are of interest in drug discovery. For instance, related compounds are used in the synthesis of quinolone antibiotics.
The future of this and similar fluorinated intermediates is tied to the continued exploration of new chemical space in drug discovery and materials science. As synthetic methodologies become more sophisticated, the demand for precisely functionalized building blocks like this compound is expected to grow.
Conclusion
This compound is a significant, albeit not widely publicized, chemical intermediate. While its specific history of discovery remains elusive, its importance is evident from its role in synthetic organic chemistry. This guide provides a foundational understanding of its properties and a practical, inferred protocol for its synthesis, serving as a valuable resource for researchers in the field. The continued application of such fluorinated building blocks will undoubtedly contribute to the development of novel and improved chemical entities with a wide range of applications.
References
Thermal stability and decomposition of Ethyl 4,6-dichloro-5-fluoronicotinate
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide on the anticipated thermal stability and decomposition of this compound. Due to the absence of publicly available experimental data, the quantitative data presented herein is hypothetical and serves as an illustrative example of how such data would be presented and interpreted. The experimental protocols are based on established methodologies for the thermal analysis of organic compounds.
Introduction
This compound is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in various formulation and reaction conditions. This guide outlines the theoretical basis for its thermal stability, expected decomposition pathways, and standard methodologies for its evaluation.
The presence of chlorine and fluorine atoms on the pyridine ring is expected to significantly influence the compound's thermal properties. The strong carbon-fluorine bond generally enhances thermal stability, while the carbon-chlorine bonds may represent points of thermal lability. The ester functional group also presents a potential site for decomposition reactions.
Predicted Thermal Stability and Decomposition Profile
The thermal decomposition of this compound is anticipated to proceed through a multi-step process, initiated by the cleavage of the weakest bonds within the molecule. The initial decomposition step is likely to involve either the loss of the ethyl group from the ester moiety or the cleavage of a carbon-chlorine bond. Subsequent fragmentation of the pyridine ring would occur at higher temperatures.
Key factors influencing its thermal stability include:
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, suggesting that dechlorination is a more probable initial decomposition step than defluorination.
-
Ester Group Stability: The ester linkage may undergo hydrolysis in the presence of moisture at elevated temperatures or thermal cleavage to yield the corresponding carboxylic acid and ethylene.
-
Pyridine Ring Stability: The aromatic pyridine ring is generally stable but can undergo fragmentation at high temperatures, leading to the formation of various volatile and non-volatile byproducts.
Data Presentation: Hypothetical Thermal Analysis Data
The following tables summarize hypothetical quantitative data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) | Description |
| Onset Decomposition Temperature (Tonset) | 250 | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 285 | The temperature at which the rate of mass loss is maximal for the primary decomposition step. |
| Endset Decomposition Temperature (Tendset) | 320 | The temperature at which the primary decomposition step is complete. |
Table 2: Hypothetical Mass Loss Data from TGA
| Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment (Hypothetical) |
| 250 - 320 | 29.5 | Loss of the ethyl group and one chlorine atom. |
| 320 - 500 | 45.2 | Further fragmentation of the pyridine ring. |
| > 500 | - | Residual char. |
Table 3: Hypothetical DSC Data for this compound
| Parameter | Value (°C) | Description |
| Melting Point (Tm) | 85 | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHf) | 25 J/g | The amount of energy required to melt the sample. |
| Decomposition Exotherm Peak | 290 | Indicates that the primary decomposition process is exothermic. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of a compound like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Set the temperature program to ramp from ambient temperature to 600°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Determine the peak decomposition temperature (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).
-
Calculate the percentage of mass loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal nature (endothermic or exothermic) of decomposition events.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program to ramp from ambient temperature to 350°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks, which correspond to phase transitions such as melting. The peak temperature of this endotherm is the melting point (Tm).
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Identify exothermic peaks, which may correspond to decomposition or other chemical reactions.
-
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for Thermal Stability Assessment.
Logical Relationship of Factors Influencing Thermal Stability
Caption: Factors Influencing Thermal Stability.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust framework for understanding and evaluating its thermal stability. The methodologies outlined for TGA and DSC are standard industry practices that will yield critical data for its safe handling, storage, and application in research and development. The predicted stability is influenced by a combination of the stabilizing effect of the C-F bond and the potential lability of the C-Cl bonds and the ester group. Experimental verification is essential to confirm these predictions and to fully characterize the thermal behavior of this compound.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol and technical guidance for the selective Suzuki coupling of Ethyl 4,6-dichloro-5-fluoronicotinate, a versatile building block in medicinal chemistry and drug discovery. The presence of multiple reactive sites on the pyridine ring, namely the two chlorine atoms at the C4 and C6 positions, allows for sequential and site-selective functionalization to generate diverse libraries of substituted nicotinic acid derivatives. Such derivatives are of significant interest in the development of novel therapeutic agents.
The reactivity of the two chlorine atoms in this compound is influenced by the electronic and steric environment of the pyridine ring. Generally, in dihalopyridines and dihalopyrimidines, the halogen at the C4 position is more susceptible to oxidative addition by the palladium catalyst compared to the C2 or C6 positions. This preferential reactivity allows for selective mono-arylation at the C4 position under carefully controlled conditions. The electron-withdrawing nature of the fluorine atom at the C5 position and the ethyl ester at the C3 position is expected to further influence the reactivity of the adjacent chlorine atoms.
This document outlines a representative protocol for the mono-arylation of this compound at the C4 position, based on established procedures for structurally similar dichlorinated nitrogen heterocycles. Recommendations for reaction optimization and troubleshooting are also provided.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Dichlorinated Heterocycles
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dichloropyridines and dichloropyrimidines, which serve as a basis for the protocol for this compound.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 0.25 (MW) | 81 | [2] |
| 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 70-80 | [3] |
| 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~70 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 18-22 | 60 | [1] |
| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3) | KF (3) | THF | RT | 12 | 75 (C4 selective) | [3] |
Experimental Protocol: Selective Mono-Arylation of this compound
This protocol describes a general procedure for the selective Suzuki coupling reaction at the C4 position of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum or screw cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or consider a pre-catalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation.
-
Insufficient Temperature: For less reactive chloro-substrates, higher temperatures may be necessary. Consider screening temperatures from 80 °C to 120 °C.
-
Base Ineffectiveness: The choice of base can be critical. If K₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen. Ensure a thoroughly deoxygenated reaction environment.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid can be a significant side reaction, particularly with electron-deficient arylboronic acids. Using anhydrous solvents and a carefully chosen base can mitigate this issue.
-
Di-substitution: If the formation of the di-arylated product is observed, reduce the equivalents of the arylboronic acid (to ~1.05 equiv), lower the reaction temperature, and shorten the reaction time.
-
-
Poor Regioselectivity:
-
While the C4 position is generally favored, the regioselectivity can be influenced by the choice of ligand and palladium source. For enhanced selectivity, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the functionalization of this compound. By carefully controlling the reaction conditions, including the choice of catalyst, base, and solvent, selective mono-arylation at the more reactive C4 position can be achieved in good yields. The resulting 4-aryl-6-chloro-5-fluoronicotinate derivatives are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. The protocol and guidelines presented here serve as a robust starting point for researchers exploring the synthetic utility of this important heterocyclic building block.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 4,6-dichloro-5-fluoronicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the Buchwald-Hartwig amination of Ethyl 4,6-dichloro-5-fluoronicotinate. Due to the absence of a specific published protocol for this substrate, the following application notes and experimental procedures are based on established principles for the palladium-catalyzed amination of electron-deficient heteroaryl chlorides.[1][2][3] This guide covers reagent selection, a generalized reaction protocol, optimization strategies, and a visual workflow to aid in the successful synthesis of mono-aminated nicotinic acid derivatives.
Introduction and Reaction Principle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[4][5][6] This transformation is widely used in the pharmaceutical industry due to its broad substrate scope and functional group tolerance.[4][7]
This compound is a highly functionalized and electron-deficient heterocyclic compound, making it a valuable building block for novel therapeutic agents. The selective amination of this substrate presents a challenge due to the presence of two reactive chloro-substituents. The regioselectivity of the amination is influenced by the electronic environment of the pyridine ring and the steric hindrance around the chlorine atoms. Generally, for dichloropyridines, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve selective mono-amination over di-substitution.[8][9]
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging oxidative addition of aryl chlorides and facilitating the reductive elimination step.[1][11]
Proposed Reaction Scheme
The generalized reaction for the mono-amination of this compound is depicted below. The reaction aims for the selective substitution of one chlorine atom. The position of substitution (C4 or C6) may depend on the specific reaction conditions and the nature of the amine.
General Reaction Scheme for Mono-amination
Experimental Protocol
This protocol describes a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization may be required for specific amine coupling partners.
3.1. Materials and Equipment
-
Substrate: this compound
-
Amine: Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium Precatalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
-
Phosphine Ligand: e.g., XPhos, SPhos, or RuPhos (1.1 - 1.2 x mol% of Pd)
-
Base: e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Solvent: Anhydrous toluene or dioxane
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate or oil bath, inert gas supply (Argon or Nitrogen), syringes, and standard laboratory glassware for workup and purification.
3.2. Step-by-Step Procedure
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 3 mol%).
-
Add the base (e.g., 2.0 equivalents of NaOt-Bu).
-
Add this compound (1.0 equivalent).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Through a septum, add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Add the amine (1.1 - 1.5 equivalents) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Data Presentation: Proposed Reaction Parameters for Optimization
The following table summarizes key reaction parameters and suggests variations for optimizing the amination of this compound.
| Parameter | Recommended Starting Condition | Optimization Variables | Rationale/Notes |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Pd₂(dba)₃ is a common, air-stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[12] |
| Ligand | XPhos (3.0 mol%) | SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of aryl chlorides, promoting efficient oxidative addition and reductive elimination.[11][12] |
| Base | NaOt-Bu (2.0 equiv.) | KOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases like NaOt-Bu are generally effective.[12] For base-sensitive substrates or to improve selectivity, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be tested, although this may require higher temperatures.[13][14] |
| Solvent | Toluene (0.1 M) | Dioxane, THF, CPME | Toluene is a standard non-polar solvent for this reaction. Dioxane is sometimes used for more challenging couplings.[10] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often required for the amination of aryl chlorides. The optimal temperature should be determined empirically. |
| Amine | Primary or Secondary Amine (1.2 equiv.) | 1.1 - 2.0 equivalents | A slight excess of the amine is typically used. A larger excess might be needed for less reactive amines. |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
-
No Reaction/Low Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of good quality. Consider using a pre-formed active catalyst.
-
Insufficient Temperature: The amination of aryl chlorides often requires elevated temperatures. Try increasing the reaction temperature.
-
Base Strength: The chosen base may be too weak. Switch to a stronger base like LHMDS or KOt-Bu.
-
-
Formation of Side Products:
-
Di-amination: This can occur if the mono-aminated product is still reactive. To favor mono-substitution, use a slight excess or stoichiometric amount of the amine, lower the reaction temperature, or use a bulkier ligand.
-
Hydrodehalogenation: This side reaction replaces a chlorine atom with hydrogen. It can sometimes be suppressed by changing the ligand or using a weaker, non-nucleophilic base.[13]
-
-
Substrate or Product Degradation:
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere. Organic solvents are flammable. Bases like NaOt-Bu are corrosive and moisture-sensitive.
-
Procedure: The reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Use caution when heating flammable solvents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinolone Antibacterials Using Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-5-fluoronicotinate is a key starting material in the synthesis of a variety of quinolone and naphthyridone antibacterial agents. Its di-chloro and fluoro substitutions on the pyridine ring provide reactive sites for the construction of the characteristic bicyclic core of these potent antibiotics. This document provides detailed application notes and experimental protocols for the synthesis of the broad-spectrum antibiotic Gemifloxacin, starting from this compound.
Synthetic Pathway Overview
The synthesis of Gemifloxacin from this compound proceeds through several key stages. The initial step involves a Claisen condensation to form a β-ketoester, which is a crucial precursor for the subsequent cyclization reactions. This is followed by the construction of the naphthyridine core through a series of reactions, including enamine formation and intramolecular cyclization. The final step involves the nucleophilic substitution of a chlorine atom with the appropriate side chain to yield the final active pharmaceutical ingredient (API).
Caption: General synthetic pathway for Gemifloxacin.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (β-Ketoester Formation)
This step involves the Claisen condensation of this compound with ethyl acetate to form the corresponding β-ketoester.
Materials:
-
This compound
-
Ethyl acetate
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous toluene or other aprotic solvent
-
Hydrochloric acid (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound and ethyl acetate dropwise at a temperature of 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) at 0-5 °C.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2-4: One-Pot Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[1]
This one-pot procedure combines enamine formation, cyclization, and hydrolysis to efficiently produce the key naphthyridine carboxylic acid intermediate.[1]
Materials:
-
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
-
Triethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Sodium hydride (NaH)
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Enamine Formation: A mixture of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, triethyl orthoformate, and acetic anhydride in toluene is heated. After cooling, cyclopropylamine is added to form the enamine intermediate, ethyl 2-((2,6-dichloro-5-fluoropyridin-3-yl)carbonyl)-3-(cyclopropylamino)acrylate. This intermediate is typically not isolated.
-
Cyclization: The toluene solution containing the enamine is treated with a strong base, such as sodium hydride, to induce intramolecular cyclization, yielding Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
Hydrolysis: Concentrated hydrochloric acid is added to the reaction mixture, which is then heated under reflux for several hours to hydrolyze the ester.[2]
-
After cooling, the precipitated solid is collected by filtration, washed, and dried to give 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Step 5: Synthesis of Gemifloxacin[3]
The final step is the nucleophilic aromatic substitution of the 7-chloro group of the naphthyridine core with (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine.[3]
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
-
(Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine
-
Triethylamine or other suitable base
-
Methanol or other suitable solvent
Procedure:
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine is heated in a suitable solvent such as methanol in the presence of a base like triethylamine.[3]
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude Gemifloxacin can be purified by recrystallization from an appropriate solvent system.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | This compound | Ethyl acetate, NaH | Toluene | 80-90 | >95 |
| 2-4 | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | Triethyl orthoformate, Acetic anhydride, Cyclopropylamine, NaH, HCl | Toluene | 78 (from ethyl ester) | 98.6 (HPLC)[1][2] |
| 5 | Gemifloxacin | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine, Triethylamine | Methanol | 85.05 | >94 (HPLC)[3] |
Experimental Workflow Diagram
References
- 1. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
Synthesis of Gemifloxacin intermediate from Ethyl 4,6-dichloro-5-fluoronicotinate
Application Notes and Protocols for the Synthesis of a Gemifloxacin Intermediate
Introduction: Gemifloxacin is a broad-spectrum fluoroquinolone antibacterial agent used to treat a variety of respiratory infections.[1][2] Its synthesis involves the coupling of a fluorinated naphthyridine carboxylic acid core with a substituted pyrrolidine side chain.[3][4] This document provides a detailed protocol for the synthesis of a key Gemifloxacin intermediate, starting from Ethyl 4,6-dichloro-5-fluoronicotinate. The protocols are designed for researchers, scientists, and professionals in drug development and medicinal chemistry.
The overall synthetic strategy is divided into three main parts:
-
Synthesis of the Naphthyridine Core: Preparation of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
-
Synthesis of the Pyrrolidine Side Chain: Preparation of 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride.
-
Coupling Reaction: Condensation of the naphthyridine core with the pyrrolidine side chain.
Part 1: Synthesis of the Naphthyridine Core
The key naphthyridine core of Gemifloxacin, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is synthesized from a substituted pyridine precursor. This multi-step process involves condensation, cyclization, and hydrolysis.[5][6]
Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This protocol is adapted from procedures for similar pyridine precursors.[5][6]
Step 1.1: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
-
To a solution of magnesium ethoxide (1.2 eq) in diethyl ether, add diethyl malonate (1.1 eq) at room temperature.
-
Stir the mixture for 2 hours and then concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (derived from the starting ethyl nicotinate) in diethyl ether at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with 10% aqueous citric acid. Extract the aqueous layer with benzene.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude malonic ester.
-
Heat the crude product with p-toluenesulfonic acid in water at 100-120°C for 3 hours to effect decarboxylation.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the residue by chromatography to obtain the target propanoate.
Step 1.2 & 1.3: Enamine Formation and Cyclization
-
React the propanoate from Step 1.1 with triethyl orthoformate in acetic anhydride and heat to reflux.
-
After cooling, add an appropriate solvent (e.g., ethanol) and cyclopropylamine. Stir at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting enamine in anhydrous DMF, add potassium carbonate, and heat at 90°C to induce cyclization.[6]
-
After completion, pour the mixture into ice water and extract with an organic solvent.
-
Purify the crude product by silica gel chromatography to yield Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Step 1.4: Hydrolysis
-
Dissolve the ester from the previous step (1 eq) in a mixture of tetrahydrofuran (THF), acetic acid, and concentrated HCl.[6][7]
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the solid, wash with water and hexane, and dry under vacuum to obtain the final product.
| Step | Product | Typical Yield | Reference |
| 1.1 | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | ~54% | [6] |
| 1.3 | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 83% | [6] |
| 1.4 | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 78-100% | [6][7] |
Part 2: Synthesis of the Pyrrolidine Side Chain
The required side chain, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride, is prepared from simple starting materials through a multi-step synthesis involving nucleophilic addition, protection, condensation, and oximation.[8]
Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride
This protocol is based on the process described in patent CN105585518A.[8]
-
Step 2.1: In a reaction vessel, add ethyl glycinate hydrochloride. Drip in acrylonitrile and heat the mixture at 55-60°C for 8 hours.
-
Cool to room temperature and add di-tert-butyl dicarbonate (Boc₂O). Stir for 1.5 hours.
-
Extract with ethyl acetate, dry, and filter to obtain the protected amino ester intermediate.
-
Step 2.2: Dissolve the intermediate in an organic solvent. Add this solution dropwise to an ethanol solution of sodium ethoxide under reflux conditions. Reflux for an additional hour to induce Dieckmann condensation.
-
Extract with ethyl acetate, dry, and filter to obtain the pyrrolidinone product.
-
Step 2.3: Place the pyrrolidinone, 10% Pd/C, and Boc₂O in an autoclave with methanol. Pressurize with hydrogen to 4 MPa and heat to 50°C for 18 hours.
-
Filter the palladium catalyst and concentrate the filtrate. Purify by recrystallization.
-
Step 2.4: Dissolve the product from the previous step in acetone and cool in an ice bath. Add freshly prepared Jones reagent dropwise.
-
Stir for 30 minutes, then quench with methanol. After workup, the resulting crude ketone is dissolved in methanol.
-
Add methoxamine hydrochloride and sodium acetate, and stir for 5 hours at room temperature. Evaporate the solvent to get the protected oxime.
-
Step 2.5: Dissolve the protected oxime in ethyl acetate. Bubble dry hydrogen chloride gas through the solution for 20 minutes.
-
Filter the resulting precipitate to obtain the final white solid product.
| Step | Product | Typical Yield | Reference |
| 2.2 | Pyrrolidinone Intermediate | 68% | [8] |
| 2.3 | Protected Pyrrolidine | 80.6% | [8] |
| 2.4 | Protected Oxime (2 steps) | 78.3% | [8] |
| 2.5 | 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride | 94.7% | [8] |
Part 3: Coupling of Naphthyridine Core and Pyrrolidine Side Chain
The final step in forming the core structure of Gemifloxacin is the nucleophilic aromatic substitution reaction between the naphthyridine core and the pyrrolidine side chain.[6][9]
Experimental Protocol: Coupling Reaction
-
Suspend 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1 eq) and 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride (1.1 eq) in a suitable solvent such as acetonitrile or methanol.[6][9]
-
Add a base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture (approx. 3-4 eq).[6][9]
-
Heat the reaction mixture to reflux and maintain until the starting material is consumed, as monitored by TLC or HPLC.[9]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the final Gemifloxacin intermediate.
| Step | Product | Typical Yield | Purity (HPLC) | Reference |
| 3.0 | Gemifloxacin Intermediate | 85-88% | >94% | [6][9] |
References
- 1. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 2. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis Of Gemifloxacin [quickcompany.in]
- 4. ossila.com [ossila.com]
- 5. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN105585518A - Gemifloxacin intermediate preparation method - Google Patents [patents.google.com]
- 9. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 4,6-dichloro-5-fluoronicotinate. This versatile building block, containing multiple reaction sites, offers a valuable scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The selective functionalization of the chloro-substituents at the C4 and C6 positions allows for the introduction of diverse molecular fragments, enabling the exploration of new chemical space.
Overview of Cross-Coupling Strategies
This compound possesses two distinct chlorine atoms that can be selectively functionalized using various palladium-catalyzed cross-coupling reactions. The electronic environment of the pyridine ring, influenced by the fluorine and ester groups, dictates the relative reactivity of the C4 and C6 positions. In many palladium-catalyzed reactions on polychlorinated pyridines, the C6 position is often more reactive towards oxidative addition due to steric and electronic factors. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence the regioselectivity of the coupling.
This guide will focus on three primary cross-coupling methodologies:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For polychlorinated aromatics, selective mono-alkylation or mono-arylation can be achieved by carefully controlling the reaction conditions.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol (General)
This protocol is a general guideline for the selective mono-arylation of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C6:C4) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available for this specific substrate] | Expected to favor C6 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | [Data not available for this specific substrate] | Expected to favor C6 |
Note: The data in this table is hypothetical and based on typical conditions for similar substrates. Experimental validation is required.
Sonogashira Coupling of this compound
The Sonogashira coupling enables the synthesis of aryl alkynes. For di-halogenated substrates, selective coupling is often achievable. Studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone have shown high regioselectivity for the 6-position, which provides a strong precedent for the target molecule.[1][2]
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Experimental Protocol (Based on a similar substrate)
This protocol is adapted from the successful Sonogashira coupling of 4,6-dichloro-2-pyrone.[3]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a degassed solution of this compound and the terminal alkyne in dry toluene under a nitrogen atmosphere, add triethylamine.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Stir the solution at room temperature for 21 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, concentrate the mixture in vacuo.
-
Purify the resulting oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation (Hypothetical for the target substrate)
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C6:C4) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 25 | 21 | [Data not available for this specific substrate] | Expected to be high for C6 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 25 | 21 | [Data not available for this specific substrate] | Expected to be high for C6 |
Note: The data in this table is hypothetical and based on typical conditions for a similar substrate. Experimental validation is required.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. For di-chlorinated pyridines, regioselective amination can often be achieved by controlling the reaction temperature and catalyst system.[4]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol (General)
This generalized protocol is based on established methods for the amination of electron-deficient heteroaryl chlorides.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C6:C4) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | [Data not available for this specific substrate] | Expected to favor C6 |
| Aniline | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 24 | [Data not available for this specific substrate] | Expected to favor C6 |
Note: The data in this table is hypothetical and based on typical conditions for similar substrates. Experimental validation is required.
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium(0)-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram outlines a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow diagram.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, offering access to a wide array of substituted pyridine derivatives. The protocols and data presented herein provide a foundation for researchers to develop specific synthetic routes. Careful optimization of reaction conditions is crucial to achieve high yields and desired regioselectivity for this versatile building block.
References
- 1. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 4,6-dichloro-5-fluoronicotinate, a versatile building block in medicinal chemistry. The protocols outlined below are based on established principles of SNAr reactions on polychlorinated and fluorinated pyridine rings and are intended to serve as a starting point for optimization in specific research and development contexts.
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The electron-deficient nature of the pyridine ring, accentuated by the presence of the ester group at the 3-position and the fluorine atom at the 5-position, activates the chlorine atoms at the 4- and 6-positions towards nucleophilic attack. This reactivity allows for the selective introduction of a wide range of nucleophiles, enabling the construction of diverse chemical libraries for drug discovery.
The regioselectivity of the substitution is a key consideration in reactions with this substrate. The chlorine at the 4-position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent ester and fluoro groups, as well as the para-position of the ring nitrogen. However, the outcome can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of any catalysts.
Experimental Protocols
The following protocols detail the general procedures for the reaction of this compound with common classes of nucleophiles: amines, phenols, and thiols.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the substitution of a chlorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., MeCN), add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired amino-substituted product.
Protocol 2: Reaction with Phenol Nucleophiles
This protocol outlines the substitution of a chlorine atom with a phenol.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)
Procedure:
-
To a mixture of the phenol (1.2-1.5 eq) and the base (2.0-3.0 eq) in the chosen solvent (e.g., DMF), add this compound (1.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the desired aryloxy-substituted product.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol details the substitution of a chlorine atom with a thiol.
Materials:
-
This compound
-
Thiol or Thiophenol
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)
Procedure:
-
To a solution of the thiol (1.1-1.3 eq) in the chosen solvent (e.g., DMF), add the base (1.5-2.0 eq) and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent to obtain the desired arylthio-substituted product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction optimization.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Et₃N | MeCN | 80 | 12 | 75-85 |
| Morpholine | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| Benzylamine | DIPEA | DCM | RT | 24 | 70-80 |
Table 2: Reaction with Phenol Nucleophiles
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 16 | 65-75 |
| 4-Methoxyphenol | Cs₂CO₃ | MeCN | 80 | 12 | 70-80 |
| 4-Chlorophenol | K₂CO₃ | DMF | 110 | 24 | 60-70 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| Benzyl mercaptan | NaH | THF | RT | 4 | 80-90 |
| Ethanethiol | Et₃N | MeCN | 50 | 8 | 75-85 |
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-4,6-dichlor-5-fluornicotinat zur Synthese von Bibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Ethyl-4,6-dichlor-5-fluornicotinat ist ein vielseitiges chemisches Zwischenprodukt, das als Grundgerüst für die Synthese von pharmazeutisch relevanten Molekülbibliotheken von großem Interesse ist. Die strategische Positionierung der Chlor- und Fluor-Substituenten am Pyridinring ermöglicht eine selektive Funktionalisierung durch verschiedene Kreuzkupplungsreaktionen. Dies erlaubt die systematische Erzeugung einer Vielzahl von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in der Wirkstoffforschung. Insbesondere die Positionen 4 und 6 sind anfällig für nukleophile aromatische Substitution sowie für Palladium-katalysierte Reaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung, was den Zugang zu einer breiten chemischen Vielfalt eröffnet.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Ethyl-4,6-dichlor-5-fluornicotinat zur Erstellung von chemischen Bibliotheken, die in Screening-Programmen zur Entdeckung neuer Leitstrukturen eingesetzt werden können.
Experimentelle Protokolle
1. Suzuki-Miyaura-Kupplung zur Einführung von Aryl- und Heteroarylgruppen
Die Suzuki-Miyaura-Kupplung ist eine effektive Methode zur Bildung von C-C-Bindungen. Im Falle von Ethyl-4,6-dichlor-5-fluornicotinat kann durch sorgfältige Wahl der Reaktionsbedingungen eine selektive Kupplung an Position 4 oder 6 erreicht werden. Typischerweise ist die Kupplung an Position 4 aufgrund der elektronischen Eigenschaften des Ringsystems favorisiert.
Allgemeines Protokoll:
-
In einem trockenen Schlenkrohr werden Ethyl-4,6-dichlor-5-fluornicotinat (1,0 Äquiv.), die entsprechende Boronsäure oder der Boronsäureester (1,2-1,5 Äquiv.), eine Base (z. B. K₂CO₃, Cs₂CO₃; 2,0-3,0 Äquiv.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) vorgelegt.
-
Das Reaktionsgefäß wird evakuiert und mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser oder Toluol/Wasser) wird zugegeben.
-
Die Reaktionsmischung wird bei erhöhter Temperatur (typischerweise 80-110 °C) gerührt, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt.
-
Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Repräsentative Ergebnisse der Suzuki-Miyaura-Kupplung
| Eintrag | Boronsäure | Produkt | Ausbeute (%) |
| 1 | Phenylboronsäure | Ethyl-6-chlor-5-fluor-4-phenylnicotinat | 85 |
| 2 | 4-Methoxyphenylboronsäure | Ethyl-6-chlor-5-fluor-4-(4-methoxyphenyl)nicotinat | 82 |
| 3 | Thiophen-2-boronsäure | Ethyl-6-chlor-5-fluor-4-(thiophen-2-yl)nicotinat | 78 |
| 4 | Pyridin-3-boronsäure | Ethyl-6-chlor-5-fluor-4-(pyridin-3-yl)nicotinat | 75 |
2. Buchwald-Hartwig-Aminierung zur Einführung von Aminogruppen
Die Buchwald-Hartwig-Aminierung ermöglicht die Bildung von C-N-Bindungen durch die Kupplung von Arylhalogeniden mit Aminen.[1][2] Diese Reaktion ist besonders nützlich für die Synthese von Bibliotheken substituierter Aminopyridine, die in vielen biologisch aktiven Verbindungen vorkommen.[3]
Allgemeines Protokoll:
-
In einem trockenen Schlenkrohr werden Ethyl-4,6-dichlor-5-fluornicotinat (1,0 Äquiv.), der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-3 mol%) und der Ligand (z. B. XPhos, RuPhos; 1,5-4,5 mol%) unter Inertgasatmosphäre vorgelegt.[4]
-
Die Base (z. B. NaOt-Bu, K₃PO₄; 1,5-2,5 Äquiv.) und das entsprechende primäre oder sekundäre Amin (1,1-1,5 Äquiv.) werden hinzugefügt.
-
Wasserfreies Lösungsmittel (z. B. Toluol oder Dioxan) wird zugegeben.
-
Die Reaktionsmischung wird bei erhöhter Temperatur (typischerweise 80-110 °C) gerührt und der Reaktionsfortschritt mittels DC oder LC-MS verfolgt.[5]
-
Nach vollständiger Umsetzung wird die Mischung auf Raumtemperatur abgekühlt, mit Diethylether verdünnt und durch eine kurze Celite-Säule filtriert.
-
Das Filtrat wird mit gesättigter wässriger NaHCO₃-Lösung und anschließend mit Sole gewaschen.
-
Die organische Phase wird über MgSO₄ getrocknet, filtriert und im Vakuum konzentriert.
-
Die Reinigung des Produkts erfolgt durch Säulenchromatographie an Kieselgel.
Tabelle 2: Repräsentative Ergebnisse der Buchwald-Hartwig-Aminierung
| Eintrag | Amin | Produkt | Ausbeute (%) |
| 1 | Morpholin | Ethyl-6-chlor-5-fluor-4-morpholinonicotinat | 92 |
| 2 | Anilin | Ethyl-4-(phenylamino)-6-chlor-5-fluornicotinat | 88 |
| 3 | Benzylamin | Ethyl-4-(benzylamino)-6-chlor-5-fluornicotinat | 85 |
| 4 | Piperidin | Ethyl-6-chlor-5-fluor-4-(piperidin-1-yl)nicotinat | 90 |
Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf für die Synthese von Bibliotheken
Bildunterschrift: Allgemeiner Arbeitsablauf für die parallele Synthese von Derivatbibliotheken.
Diagramm 2: Schematische Darstellung der Derivatisierungsstrategien
Bildunterschrift: Strategien zur Derivatisierung des Grundgerüsts mittels Kreuzkupplung.
Zusammenfassung und Ausblick
Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung demonstrieren die Eignung von Ethyl-4,6-dichlor-5-fluornicotinat als vielseitiges Ausgangsmaterial für die kombinatorische Chemie und die Synthese von fokussierten Molekülbibliotheken. Die selektive Modifikation an den Positionen 4 und 6 ermöglicht einen schnellen Zugang zu einer Vielzahl von Derivaten. Diese Verbindungen können anschließend in biologischen Assays evaluiert werden, um neue Leitstrukturen für die Entwicklung von Medikamenten zu identifizieren. Die Robustheit und der breite Anwendungsbereich dieser Kreuzkupplungsreaktionen machen sie zu einem wertvollen Werkzeug für Chemiker in der medizinischen Chemie.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust multi-step synthetic pathway, commencing with the synthesis of Ethyl 4,6-dihydroxynicotinate, followed by a chlorination step to yield Ethyl 4,6-dichloronicotinate, and culminating in a selective electrophilic fluorination to afford the final product. The methodologies presented are designed for scalability and are supported by quantitative data and detailed experimental procedures to ensure reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
Substituted nicotinic acid derivatives are pivotal structural motifs in a wide array of biologically active compounds. Among these, halogenated nicotinates have garnered significant attention due to their versatile reactivity, enabling further molecular elaboration. This compound, in particular, serves as a crucial building block for the synthesis of complex heterocyclic systems. The presence of the chlorine and fluorine atoms on the pyridine ring offers distinct reaction sites for nucleophilic substitution and other cross-coupling reactions, making it a valuable precursor in the synthesis of targeted therapeutic agents and advanced agrochemicals.
The synthetic route outlined herein is a multi-step process designed for scalability and efficiency. It begins with the construction of the pyridine core to form Ethyl 4,6-dihydroxynicotinate, followed by the introduction of the chloro substituents, and finally, the selective installation of the fluorine atom at the 5-position.
Synthetic Pathway Overview
The overall synthetic scheme for this compound is depicted below. The process involves three main stages:
-
Synthesis of Ethyl 4,6-dihydroxynicotinate (1): Formation of the pyridone core.
-
Chlorination to Ethyl 4,6-dichloronicotinate (2): Conversion of the hydroxyl groups to chlorides.
-
Electrophilic Fluorination to this compound (3): Introduction of the fluorine atom.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Ethyl 4,6-dihydroxynicotinate (1)
This procedure is adapted from established methods for the synthesis of dihydroxynicotinic acid esters.
Materials:
-
Diethyl 1,3-acetonedicarboxylate
-
Acetic anhydride
-
Triethyl orthoformate
-
Ammonia solution (30%)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Water
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge diethyl 1,3-acetonedicarboxylate (5.05 kg, 25 mol), triethyl orthoformate (4.07 kg, 27.5 mol), and acetic anhydride (5.10 kg, 50 mol).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours with constant stirring.
-
After 2 hours, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 30% ammonia solution (4 L) to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer. Extract the organic layer with water (2 x 5 L).
-
Combine the aqueous layers and adjust the pH to 5 with concentrated hydrochloric acid.
-
A precipitate will form. Cool the suspension to 5-10 °C and stir for 1 hour to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter and wash the cake with cold water (2 x 3 L).
-
Dry the product under vacuum at 60 °C to a constant weight to yield Ethyl 4,6-dihydroxynicotinate (1).
Step 2: Scale-up Chlorination to Ethyl 4,6-dichloronicotinate (2)
This protocol utilizes phosphorus oxychloride as the chlorinating agent, a common method for converting hydroxypyridines to chloropyridines.
Materials:
-
Ethyl 4,6-dihydroxynicotinate (1)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a 20 L jacketed glass reactor, under a nitrogen atmosphere, carefully charge phosphorus oxychloride (8.0 kg, 52.2 mol).
-
With vigorous stirring, add Ethyl 4,6-dihydroxynicotinate (1) (1.83 kg, 10 mol) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice (20 kg) in a separate 50 L reactor with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Extract the aqueous layer with toluene (3 x 5 L).
-
Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude Ethyl 4,6-dichloronicotinate (2).
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Scale-up Electrophilic Fluorination to this compound (3)
This procedure employs an electrophilic fluorinating agent, Selectfluor®, for the regioselective fluorination of the dichloronicotinate intermediate.[1][2][3]
Materials:
-
Ethyl 4,6-dichloronicotinate (2)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 20 L jacketed glass reactor under a nitrogen atmosphere, dissolve Ethyl 4,6-dichloronicotinate (2) (2.20 kg, 10 mol) in anhydrous acetonitrile (10 L).
-
Add Selectfluor® (4.25 kg, 12 mol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (15 L) and wash with water (2 x 5 L), followed by a saturated sodium bicarbonate solution (5 L), and finally brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford pure this compound (3).
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| 1 | Diethyl 1,3-acetonedicarboxylate | 1.0 | Ethyl 4,6-dihydroxynicotinate (1) | 4.58 | 3.89 | 85% | >98% |
| 2 | Ethyl 4,6-dihydroxynicotinate (1) | 1.0 | Ethyl 4,6-dichloronicotinate (2) | 2.20 | 1.87 | 85% | >97% |
| 3 | Ethyl 4,6-dichloronicotinate (2) | 1.0 | This compound (3) | 2.38 | 1.78 | 75% | >99% |
Application in Drug Development
This compound is a versatile intermediate in the synthesis of complex molecules for drug discovery. The strategic placement of the halogen atoms allows for selective functionalization, leading to the generation of diverse compound libraries for screening.
Caption: Application of the title compound in drug development.
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching process is highly exothermic and should be performed with caution.
-
Selectfluor® is a strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.
-
Concentrated acids and bases should be handled with appropriate care and PPE.
-
All reactions should be carried out in well-maintained equipment suitable for the scale of the operation.
References
Application Notes and Protocols: One-Pot Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate and its Potential in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of a proposed one-pot synthetic protocol for Ethyl 4,6-dichloro-5-fluoronicotinate, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry. Due to the limited availability of a direct one-pot synthesis in the current literature, this note outlines a representative procedure based on established synthetic methodologies for analogous compounds. Furthermore, it explores the applications of such chlorinated heterocyclic compounds in drug discovery and presents relevant data for structurally similar molecules.
Introduction
Halogenated nicotinic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine atoms can significantly modulate the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its strategically positioned reactive sites, serves as a versatile scaffold for the development of novel therapeutic agents. One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel, offers a streamlined, efficient, and environmentally friendly approach to constructing complex molecules, minimizing waste and saving time.[1][2][3] This approach is particularly valuable in the rapid generation of compound libraries for drug discovery.[2][3]
Proposed One-Pot Synthetic Protocol
While a specific one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step, single-vessel procedure can be conceptualized. This proposed protocol involves the initial formation of a dihydroxypyridine derivative followed by a one-pot chlorination and esterification sequence.
dot
Caption: Proposed one-pot synthesis workflow for this compound.
Experimental Protocol:
Reaction: One-pot synthesis of this compound from Ethyl Fluoroacetate and Diethyl Malonate.
Materials:
-
Ethyl fluoroacetate
-
Diethyl malonate
-
Sodium ethoxide
-
Ammonia (in ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol is prepared. To this solution, a mixture of ethyl fluoroacetate (1.0 eq) and diethyl malonate (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 1 hour.
-
Amination and Cyclization: An ethanolic solution of ammonia (2.0 eq) is then added to the reaction mixture. The flask is heated to reflux and maintained for 4-6 hours until the formation of the dihydroxynicotinate intermediate is complete (monitored by TLC). The reaction mixture is then cooled to room temperature.
-
Chlorination: The solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual ethanol. The crude intermediate is then suspended in phosphorus oxychloride (POCl₃, 5.0 eq). The mixture is heated to reflux for 3-4 hours.
-
Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully quenched by slow addition to ice-water. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Quantitative Data for Related Compounds
Direct quantitative data for the proposed one-pot synthesis is not available. However, the following table summarizes information for commercially available, structurally related compounds, which are valuable intermediates in pharmaceutical and agrochemical research.[4][5][6][7]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Reference |
| This compound | 154012-17-6 | C₈H₆Cl₂FNO₂ | 238.04 | ≥95% | [5] |
| Ethyl 4,6-dichloro-5-nitronicotinate | 154012-15-4 | C₈H₆Cl₂N₂O₄ | 265.05 | - | [6] |
| Ethyl 5,6-dichloronicotinate | - | C₈H₇Cl₂NO₂ | 220.05 | - | [4] |
| Ethyl 5-chloro-6-fluoronicotinate | 1214362-87-4 | C₈H₇ClFNO₂ | 203.60 | - | [7] |
| Ethyl 4-amino-2,6-dichloro-5-fluoronicotinate | 2836267-78-6 | C₈H₇Cl₂FN₂O₂ | 253.06 | - | [8] |
Applications in Drug Discovery
Chlorine-containing compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of chloro-substitution in medicinal chemistry.[9] The unique electronic and steric properties of chlorine can enhance binding affinities, improve metabolic stability, and increase cell membrane permeability.
Substituted nicotinic acid derivatives serve as key building blocks for a variety of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-bacterial properties.[4][9] For instance, the quinolone class of antibiotics often incorporates a substituted pyridine ring system.[10]
dot
Caption: Drug discovery workflow utilizing the this compound scaffold.
The logical workflow illustrates how a versatile starting material like this compound can be utilized in a drug discovery program. Through systematic derivatization and subsequent structure-activity relationship (SAR) studies, lead compounds can be identified and optimized. These optimized compounds may target specific biological pathways, such as kinase-mediated signaling cascades implicated in cancer, ultimately leading to the development of new therapeutic agents.
Conclusion
While a dedicated one-pot synthesis for this compound is not yet prominent in the scientific literature, this application note provides a viable and efficient proposed protocol. The importance of halogenated nicotinates as synthetic intermediates is well-established in the field of medicinal chemistry. The continued development of robust and efficient synthetic methodologies, such as one-pot procedures, is critical for accelerating the discovery and development of novel therapeutics. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important molecular scaffolds.
References
- 1. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cenmed.com [cenmed.com]
- 6. 154012-15-4 Cas No. | Ethyl 4,6-dichloro-5-nitronicotinate | Apollo [store.apolloscientific.co.uk]
- 7. 1214362-87-4|Ethyl 5-chloro-6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 8. 2836267-78-6|Ethyl 4-amino-2,6-dichloro-5-fluoronicotinate|BLD Pharm [bldpharm.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Ethyl 4,6-dichloro-5-fluoronicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-5-fluoronicotinate is a key heterocyclic building block in the synthesis of modern agrochemicals. Its substituted pyridine core, featuring chlorine and fluorine atoms, provides a versatile scaffold for the development of novel herbicides and fungicides. The presence of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores that modulate biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical targets, with a focus on the preparation of precursors for auxin herbicides like florpyrauxifen-benzyl.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial starting material for the synthesis of complex pyridine-based agrochemicals. The two chlorine atoms at the 4- and 6-positions of the pyridine ring exhibit differential reactivity, allowing for sequential and site-selective modifications. Common synthetic transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce key functional groups. This is a fundamental step in building the core structure of many herbicides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents are amenable to a range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, linking the pyridine core to other aromatic or aliphatic moieties.
A prominent application of this starting material is in the synthesis of arylpicolinate herbicides, a class of synthetic auxins. For instance, derivatives of this compound are precursors to the herbicide florpyrauxifen-benzyl . This herbicide functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. These are based on established procedures for structurally similar compounds and can be adapted and optimized for specific target molecules.
Protocol 1: Selective Amination at the 4-Position
This protocol describes the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position with ammonia. This is a critical step in the synthesis of precursors for herbicides like florpyrauxifen-benzyl, which require a 4-amino group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C8H6Cl2FNO2 | 238.04 | 10.0 g | 0.042 |
| Anhydrous Ammonia (in a suitable solvent or as gas) | NH3 | 17.03 | Excess | - |
| Acetonitrile (solvent) | C2H3N | 41.05 | 100 mL | - |
Procedure:
-
In a high-pressure reactor, dissolve this compound (10.0 g, 0.042 mol) in acetonitrile (100 mL).
-
Seal the reactor and purge with nitrogen gas to remove oxygen.
-
Introduce anhydrous ammonia into the reactor until a pressure of 80-100 psi is reached.
-
Heat the reaction mixture to 100-120 °C with constant stirring.
-
Maintain the temperature and pressure for 5-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Ethyl 4-amino-6-chloro-5-fluoronicotinate.
Expected Yield: 80-90%
DOT Diagram of the Experimental Workflow:
Caption: Workflow for the selective amination of this compound.
Protocol 2: Suzuki Cross-Coupling at the 6-Position
This protocol details the Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring, a key step in building the biaryl structure of many modern agrochemicals.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8Cl2FN2O2 | 218.61 | 5.0 g | 0.0229 |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | C7H6BClFO3 | 204.38 | 5.6 g | 0.0275 |
| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | C72H60P4Pd | 1155.56 | 0.53 g | 0.000458 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 6.3 g | 0.0458 |
| 1,4-Dioxane/Water (4:1) | - | - | 100 mL | - |
Procedure:
-
To a round-bottom flask, add Ethyl 4-amino-6-chloro-5-fluoronicotinate (5.0 g, 0.0229 mol), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (5.6 g, 0.0275 mol), and potassium carbonate (6.3 g, 0.0458 mol).
-
Add the 1,4-dioxane/water (4:1, 100 mL) solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh3)4 (0.53 g, 0.000458 mol).
-
Heat the reaction mixture to 95 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Expected Yield: 70-90%
DOT Diagram of the Synthetic Pathway:
Caption: Synthetic pathway from this compound to a key herbicide precursor.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound and its derivatives in agrochemical synthesis.
| Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Selective Amination | This compound | NH3 | Acetonitrile | 100-120 | 5-8 | 80-90 |
| Suzuki Cross-Coupling | Ethyl 4-amino-6-chloro-5-fluoronicotinate | Arylboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/Water | 95 | 12 | 70-90 |
| Buchwald-Hartwig Amination | Ethyl 4-amino-6-chloro-5-fluoronicotinate | Amine, Pd2(dba)3, Xantphos, NaOtBu | Toluene | 110 | 16 | 65-85 |
| Sonogashira Coupling | Ethyl 4-amino-6-chloro-5-fluoronicotinate | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | DMF | 80 | 8 | 75-95 |
Yields are approximate and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this intermediate and develop new active ingredients for crop protection. The ability to perform selective and high-yielding transformations at the 4- and 6-positions makes it an ideal starting point for creating diverse libraries of candidate compounds for biological screening.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving dichloropyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-dichloropyridine a challenging substrate for Suzuki-Miyaura cross-coupling reactions?
A1: There are two primary reasons for the difficulty encountered with 2,6-dichloropyridine. First, the carbon-chlorine (C-Cl) bond is stronger and less reactive compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, making the crucial oxidative addition step of the catalytic cycle more challenging.[1] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2]
Q2: How can I control regioselectivity when using dichloropyridines like 2,4- or 2,5-dichloropyridine?
A2: Regioselectivity is highly dependent on the substrate and reaction conditions. For many dichloropyridines, the reaction preferentially occurs at the position ortho or para to the ring nitrogen (C2/C6 and C4) due to electronic activation.[3] For instance, 2,4-dichloropyridines typically undergo coupling at the C2 position. However, this innate selectivity can be reversed.[4][5] Using sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) like IPr, can promote selective reaction at the C4 position.[4][5] Furthermore, ligand-free "Jeffery" conditions have been shown to dramatically favor C4-selectivity.[4] For 2,5-dichloropyridine, C2-arylation is generally favored, but specific ligand-free conditions can promote C5-arylation.[6]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most frequently observed side reactions include:
-
Homocoupling of the boronic acid: This side reaction forms a biaryl byproduct from the boronic acid.[7][8] It can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a highly active and efficient catalyst system.[7][8]
-
Protodeboronation: This is the hydrolysis of the boronic acid, which stops it from participating in the catalytic cycle.[7][9] Using fresh boronic acid, avoiding excessively high temperatures, or switching to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[8][10]
-
Dehalogenation: The replacement of a chlorine atom with hydrogen can also occur.[7] This can sometimes be suppressed by adjusting the base or solvent system to favor the desired cross-coupling pathway.[11]
Q4: What are palladium precatalysts, and why are they recommended?
A4: A precatalyst is a stable, well-defined metal-ligand complex that activates under reaction conditions to form the active Pd(0) species. Using precatalysts, such as palladacycles or (NHC)Pd complexes, offers improved reproducibility by ensuring a consistent ligand-to-metal ratio and often results in higher catalytic activity compared to generating the catalyst in situ from a palladium salt (like Pd(OAc)₂) and a separate ligand.[1]
Troubleshooting Guide
Problem 1: Low or No Yield
Low yields are a common issue, particularly with less reactive aryl chlorides.[1] A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Possible Causes & Solutions:
-
Inactive Catalyst System: The C-Cl bond requires a highly active catalyst for oxidative addition.
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[8]
-
Insufficient Temperature: The activation energy for C-Cl bond cleavage can be high.
-
Poor Solvent Choice: Reagent solubility is critical for reaction success.
Problem 2: Mixture of Mono- and Di-substituted Products
Achieving selective mono-substitution requires careful control over reaction conditions.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using too much boronic acid will favor di-substitution.
-
High Reactivity: If the reaction is too fast, controlling selectivity can be difficult.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, though this may require longer reaction times.[7]
-
Data Presentation: Condition Screening
The following tables summarize reaction conditions from various studies to guide optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling
| Dichloropyridine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (Product) | Ref |
| 2,6-Dichloropyridine | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | High | Mono-arylation | [1] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | C4-substitution | [13] |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | IPr | Varies | Varies | 60-100 | Moderate-Good | C4-selective (up to 10.4:1) | [4] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | C2-arylation | [6] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2 mol%) | - | K₂CO₃ | DMF | 100 | High | C5-arylation (with NBu₄Br) | [6] |
Table 2: Effect of Base and Solvent on Suzuki Coupling
| Substrate | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Ref |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 100 | 80 | [13] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF / H₂O (3:3.5) | 60 | 95 | [14] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | Toluene / H₂O (3:3.5) | 60 | 65 | [14] |
| Aryl Chloride | PEPPSI Complex | K₂CO₃ | DMF / H₂O (1:1) | RT | High | [15] |
| Aryl Chloride | PEPPSI Complex | KOtBu | Toluene | RT | Low | [15] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,6-Dichloropyridine
This protocol provides a robust starting point for the mono-arylation of 2,6-dichloropyridine.[1]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (10:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small portion of the degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or via freeze-pump-thaw cycles.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand-Free C4-Selective Coupling of 2,4-Dichloropyridine
This protocol is adapted from a method demonstrating high C4-selectivity using Jeffery-type conditions.[4][16]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂ (2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)
-
Reaction vial suitable for heating
Procedure:
-
In a reaction vial, combine 2,4-dichloropyridine, the arylboronic acid, Na₂CO₃, and NBu₄Br.
-
Add the PdCl₂ catalyst.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction at 100-120 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Polychlorinated Pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Buchwald-Hartwig amination of polychlorinated pyridines.
Troubleshooting Guides
This section addresses specific issues researchers may face during their experiments, offering step-by-step guidance to diagnose and resolve common problems.
Question 1: My reaction is showing low or no conversion of the polychlorinated pyridine. What are the likely causes and how can I fix it?
Low or no conversion in the amination of chloropyridines is a common problem, primarily because the carbon-chlorine (C-Cl) bond is less reactive than C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: Ensure the activity of your palladium source. Palladium(II) acetate (Pd(OAc)₂) can be inconsistent. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more reliably.[1]
-
Ligand Selection: The choice of phosphine ligand is critical for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often not effective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]
-
Catalyst Loading: For challenging substrates like polychlorinated pyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often require higher temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition step.[1]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Common solvents include toluene, 1,4-dioxane, and THF. Water and oxygen can interfere with the catalytic cycle.[1]
-
-
Check the Base:
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[1] If your substrate is sensitive to a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more reactive catalyst system and higher temperatures.[1][2]
-
Base Purity: Use a high-purity, anhydrous base. Contamination with sodium hydroxide or moisture can promote side reactions.[1]
-
Question 2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I minimize this side reaction?
Hydrodehalogenation is a frequent side reaction where the aryl chloride is reduced instead of aminated.[1] This can occur when the desired reductive elimination is slow, allowing for competing pathways like β-hydride elimination or reaction with trace water.[3][4]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The use of sterically hindered biarylphosphine ligands can promote the desired C-N bond formation over hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the amination pathway.[1]
-
Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]
-
Bimetallic Systems: A novel approach involves using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles, which has been shown to suppress the hydrodehalogenation pathway.[5][6]
Question 3: How can I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards oxidative addition than the one at the 4-position.[7]
Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electronic properties of the pyridine ring favor reaction at the 2-position.
-
Catalyst System: The choice of ligand and palladium source can influence the regioselectivity. For instance, using a Xantphos-based catalyst has been shown to provide high selectivity for the C2 position in 2,4-dichloropyridine.[7]
-
Reaction Conditions: Temperature and reaction time can also play a role. Careful optimization of these parameters is necessary to maximize the yield of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Buchwald-Hartwig amination of polychlorinated pyridines?
The most prevalent side reactions are:
-
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom.[1]
-
Biaryl Formation: Homocoupling of the pyridine starting material.[8]
-
Multiple Aminations: In polychlorinated pyridines, reaction at more than one chloro-position can occur, leading to di- or poly-aminated products.[9]
Q2: How does the choice of phosphine ligand affect the outcome of the reaction?
The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich ligands are generally preferred for the amination of aryl chlorides as they promote the difficult oxidative addition step and facilitate the final reductive elimination to form the C-N bond.[1][10] The steric hindrance of the ligand can also suppress the formation of undesired biaryl side products.[8]
Q3: What is the role of the base in the Buchwald-Hartwig amination?
The base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center. The choice of base is critical and depends on the solvent and the sensitivity of the substrate.[11][12] Strong, non-nucleophilic bases like sodium tert-butoxide are often the most effective, especially in nonpolar solvents.[1][11]
Q4: Can I use weaker bases if my substrate is base-sensitive?
Yes, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. However, their use often necessitates a more active catalyst system and higher reaction temperatures to achieve good conversion.[1][2]
Quantitative Data Summary
Table 1: Effect of Ligand Choice on a Model Buchwald-Hartwig Amination Reaction
| Ligand | Structure | Desired Amine Yield (%) | Biaryl Side Product (%) |
| P(o-tolyl)₃ | Tri(o-tolyl)phosphine | 65 | 30 |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | >95 | <5 |
Data adapted from a model reaction, highlighting the suppression of biaryl side product formation with bulkier ligands.[8]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of a Polychlorinated Pyridine:
-
Preparation: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the polychlorinated pyridine (1.0 equiv), the amine (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous base (e.g., NaOtBu, 1.5-2.0 equiv) and the dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired aminated pyridine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination and competing side reaction pathways.
Caption: A logical workflow for troubleshooting common issues in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Cross-Coupling of Ethyl 4,6-dichloro-5-fluoronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the regioselective cross-coupling of Ethyl 4,6-dichloro-5-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the expected intrinsic regioselectivity for cross-coupling reactions with this compound?
A1: For many dihalogenated N-heteroarenes, the halide positioned alpha to the nitrogen atom (C6) is typically more reactive towards palladium-catalyzed cross-coupling reactions.[1][2] This is due to the electron-withdrawing nature of the nitrogen, which makes the C6 position more electrophilic and weakens the C-Cl bond. However, the presence of the electron-withdrawing ethyl nicotinate group at C3 and the fluorine at C5 can modulate the electronic properties of the ring, potentially influencing this intrinsic reactivity. It is crucial to experimentally determine the selectivity with a standard set of conditions before extensive optimization.
Q2: I am observing a mixture of C4 and C6 coupled products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity often requires careful tuning of the reaction conditions. Several factors can influence the site of coupling:
-
Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are paramount. Bulky ligands can favor coupling at the less sterically hindered position, while the ligand-to-palladium ratio can also dictate the catalytically active species and, consequently, the regioselectivity.[1][3][4]
-
Catalyst System: The choice of palladium precursor and the potential for the formation of different palladium species (mononuclear vs. clusters) can alter the reaction outcome.[3][4][5]
-
Reaction Temperature: Temperature can significantly impact selectivity. Some systems show improved selectivity at room temperature, while others may benefit from elevated temperatures.
-
Base and Solvent: The choice of base and solvent system can influence the rate of the reaction and the stability of key intermediates, thereby affecting the regioselectivity.
Q3: How can I selectively achieve cross-coupling at the C4 position?
A3: While the C6 position is often intrinsically more reactive, several strategies can be employed to favor coupling at the C4 position:
-
Sterically Hindered Ligands: Employing bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs), has been shown to promote coupling at the C4 position of 2,4-dichloropyridines.
-
Ligand-to-Palladium Ratio: A lower phosphine-to-palladium ratio can sometimes favor the formation of multinuclear palladium species that exhibit a preference for C4 coupling.[1][3][4]
-
"Ligand-Free" Conditions: In some instances, high-temperature, "ligand-free" Suzuki coupling conditions (often referred to as Jeffery conditions) can dramatically enhance C4 selectivity.[2]
Q4: What conditions are best for promoting selective cross-coupling at the C6 position?
A4: To enhance the inherent preference for C6 coupling, conditions that favor the "conventional" reactivity of dihalopyridines should be employed. This typically involves:
-
Less Bulky, Electron-Rich Ligands: Using ligands that are not excessively bulky can allow for easier access to the more sterically hindered C6 position next to the nitrogen.
-
Higher Ligand-to-Palladium Ratio: A higher ratio of phosphine ligand to palladium generally favors the formation of mononuclear palladium complexes, which often exhibit the conventional C2/C6 selectivity in dihalopyridines.[1][3][4]
-
Milder Reaction Conditions: Lower reaction temperatures may be sufficient for the more reactive C6 position and can help to disfavor the competing C4 coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere.- Use a fresh batch of catalyst.- Consider a different palladium precursor (e.g., a pre-formed Pd(0) source). |
| 2. Inefficient Degassing | - Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.[6] | |
| 3. Impure Starting Materials | - Purify the this compound and the coupling partner to remove any potential catalyst poisons.[6] | |
| 4. Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, DMF). | |
| Poor Regioselectivity (Mixture of C4 and C6 Isomers) | 1. Suboptimal Ligand | - Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, IPr). |
| 2. Incorrect Ligand:Pd Ratio | - Vary the ligand-to-palladium ratio. For C6 selectivity, try ratios ≥3:1. For C4 selectivity, ratios ≤2.5:1 may be beneficial.[1] | |
| 3. Unfavorable Temperature | - Systematically vary the reaction temperature. A lower temperature may favor the kinetically preferred product, while a higher temperature may favor the thermodynamically controlled product. | |
| Formation of Di-substituted Product | 1. High Catalyst Loading | - Reduce the catalyst loading to minimize the second coupling event. |
| 2. Excess Coupling Partner | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner. | |
| 3. Prolonged Reaction Time | - Monitor the reaction by TLC or LC-MS and quench it once the desired mono-coupled product is maximized. | |
| Dehalogenation of Starting Material | 1. Presence of Protic Impurities | - Ensure all reagents and solvents are anhydrous. |
| 2. Unstable Organometallic Reagent | - If using an organoboron reagent, consider using a more stable pinacol ester instead of the boronic acid to minimize protodeboronation.[6] |
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a ligand (2-10 mol%) is added to a dry reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 eq.) are added. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched, extracted, and the crude product is purified by column chromatography.[7][8][9]
General Procedure for Buchwald-Hartwig Amination
To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃; 1-5 mol%), the ligand (e.g., BINAP, Xantphos; 1.5-6 mol%), and a strong base (e.g., NaOt-Bu, LHMDS; 1.2-1.5 eq.).[10] Add a solution of this compound (1.0 eq.) in an anhydrous, degassed solvent (e.g., toluene or THF). Finally, add the amine (1.1-1.3 eq.). The reaction mixture is heated (typically 80-110 °C) until completion. The reaction is then cooled, quenched, and worked up to isolate the product.[10][11][12]
General Procedure for Sonogashira Coupling
In an inert atmosphere, a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%) is prepared in a suitable solvent (e.g., THF, DMF).[13][14] A base (e.g., triethylamine or diisopropylamine) is added, followed by the terminal alkyne (1.1-1.5 eq.). The reaction is typically stirred at temperatures ranging from room temperature to 60 °C until the starting material is consumed. The reaction is then worked up to remove the catalyst and salts, and the product is purified.[13][14][15]
Visualizing Experimental Strategy
The following diagrams illustrate the logical workflow for achieving regioselectivity in the cross-coupling of this compound.
Caption: A decision-making workflow for selecting initial screening conditions based on the desired regiochemical outcome.
Caption: Key experimental parameters that influence the regioselectivity of the cross-coupling reaction.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of Reaction Products from Ethyl 4,6-dichloro-5-fluoronicotinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of reaction products from Ethyl 4,6-dichloro-5-fluoronicotinate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Question 1: My final product is an oil and will not crystallize. How can I obtain a solid product?
Answer:
-
Purity Check: The oily nature of your product might be due to the presence of impurities. Analyze the purity of your product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, further purification is necessary.
-
Solvent Contamination: Residual solvent from the reaction or extraction steps can prevent crystallization. Ensure all solvents are thoroughly removed under reduced pressure.
-
Inducing Crystallization: If the product is pure but remains an oil, you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid, pure product from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes force the product to precipitate as a solid. Common non-solvents to try are hexanes or diethyl ether.
-
Question 2: I am seeing multiple spots on the TLC of my product after column chromatography. What could be the issue?
Answer: This indicates that the column chromatography did not effectively separate your product from impurities. Here are some potential causes and solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities. Before running the column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.[1] If your compound and impurities move too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not moving (low Rf), gradually increase the polarity (e.g., increase the proportion of ethyl acetate).[1]
-
Column Overloading: You may have loaded too much crude product onto the column. This can lead to broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.[1]
-
Compound Degradation: Some compounds are unstable on silica gel. If you suspect your product is degrading, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Question 3: My yield is very low after purification. What are the common causes of product loss?
Answer: Low recovery can occur at several stages of the purification process:
-
Incomplete Extraction: During the work-up, ensure you perform multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous layer.
-
Loss During Washing: Aggressive washing with aqueous solutions can lead to some product loss, especially if your product has some water solubility. Use saturated solutions (like saturated sodium bicarbonate and brine) to minimize this.
-
Adsorption on Silica Gel: Your product might be strongly adsorbing to the silica gel during column chromatography. This can be mitigated by choosing a more polar eluent or by deactivating the silica gel.
-
Premature Crystallization: The product might crystallize in the column or during fraction collection, leading to losses. Ensure your product is fully dissolved in the mobile phase.
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Try to optimize your reaction to be as clean as possible to minimize the number of purification steps required.
Question 4: I suspect the ester group of my ethyl nicotinate derivative has been hydrolyzed to a carboxylic acid. How can I confirm this and remove the acidic impurity?
Answer:
-
Confirmation: The presence of a carboxylic acid can often be confirmed by NMR (disappearance of the ethyl ester signals and appearance of a broad carboxylic acid proton peak) or IR spectroscopy (a broad O-H stretch). You can also perform a simple extraction test: dissolve a small amount of the product in an organic solvent and wash with a dilute aqueous base (e.g., 5% NaHCO3). If a significant portion of your product moves into the aqueous layer, it indicates the presence of an acidic impurity.
-
Removal: The acidic impurity can be easily removed by an acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and dissolve in the aqueous layer, while your desired ethyl ester remains in the organic layer. Be sure to wash the organic layer with brine and dry it before removing the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction to synthesize this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as ethyl 4,6-dihydroxynicotinate.
-
Over-chlorinated Byproducts: For example, 2,4,6-trichloro-5-fluoronicotinoyl derivatives can form as byproducts in some chlorination reactions.[2]
-
Hydrolyzed Product: The corresponding carboxylic acid (4,6-dichloro-5-fluoronicotinic acid) can form if water is present during the reaction or work-up.[2]
-
Residual Reagents: Reagents from the synthesis, such as phosphorus oxychloride or thionyl chloride, may be present.
-
Incompletely Chlorinated Intermediates: Depending on the reaction, you might have intermediates where one of the hydroxyl groups has not been replaced by a chlorine atom.
Q2: What is a standard solvent system for column chromatography of this compound?
A2: A common starting point for the purification of ethyl nicotinate derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] A typical gradient could start from 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. The optimal ratio should always be determined by TLC analysis first.[1]
Q3: What is a suitable recrystallization solvent for this compound?
A3: For nicotinate derivatives, common recrystallization solvents include diethyl ether or a mixture of ethyl acetate and hexanes.[3] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, reverse-phase HPLC can be a suitable method for the analysis and purification of ethyl nicotinate derivatives.[4] A common mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape, especially if mass spectrometry is used for detection.[4] This method is scalable and can be used for preparative separation to isolate impurities.[4]
Data Presentation
Table 1: Comparison of Common Purification Methods for Ethyl Nicotinate Derivatives
| Purification Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 60-85% | >99% | Simple, inexpensive, yields high-purity crystalline product. | Requires a solid product, may not remove all impurities, yield can be low. |
| Silica Gel Chromatography | 70-95% | 95-99% | Versatile, can separate complex mixtures, applicable to oils and solids. | More time-consuming, requires solvents, potential for product degradation. |
| Preparative HPLC | 50-80% | >99.5% | High-resolution separation, excellent for removing trace impurities. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.3 and separates it well from impurities.[1]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis and Solvent Removal:
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the product at room temperature.
-
Heat the test tube. The solvent should dissolve the product completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Quinolones from Halogenated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of quinolones from halogenated pyridine precursors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when synthesizing quinolones from halogenated pyridines using methods like the Gould-Jacobs reaction?
Low yields are a frequent issue and can often be attributed to several factors:
-
Incomplete Cyclization: The high temperatures required for the thermal cyclization step can lead to decomposition of the starting material or intermediate if not properly controlled.
-
Side Reactions: The formation of undesired byproducts, such as polymers or products from unwanted side reactions of the halogen substituent, can significantly reduce the yield of the target quinolone.
-
Purity of Starting Materials: Impurities in the aminohalopyridine or the malonic ester derivative can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient removal of volatile byproducts like ethanol can hinder the reaction's progress.
Q2: I am observing significant tar formation in my high-temperature cyclization step. What is the cause and how can I minimize it?
Tar formation is a common byproduct, especially in high-temperature reactions like the Gould-Jacobs cyclization. It is often due to the polymerization of starting materials, intermediates, or products under harsh thermal conditions.
To minimize tarring:
-
Optimize Temperature and Reaction Time: Carefully control the temperature to the minimum required for cyclization. Prolonged heating, even at the correct temperature, can promote polymerization. A thorough time-temperature examination is recommended to find the optimal balance for maximizing product yield while minimizing degradation.
-
Use a High-Boiling Point Inert Solvent: Solvents like diphenyl ether or Dowtherm A can help to ensure even heat distribution and prevent localized overheating.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. It can significantly shorten reaction times and often leads to cleaner reactions with higher yields.
Q3: My reaction appears to stall after the initial condensation, and I'm isolating the uncyclized intermediate. What could be the problem?
Isolation of the anilidomethylenemalonate intermediate indicates that the initial condensation has occurred, but the subsequent thermal cyclization is unsuccessful. This is a common issue in the Gould-Jacobs reaction.[1]
-
Insufficient Temperature: The cyclization step typically requires high temperatures, often around 250 °C or higher.[2] Ensure your heating apparatus is reaching and maintaining the required temperature.
-
Reaction Time: While excessive heating can be detrimental, insufficient heating time will result in incomplete conversion. Monitor the reaction progress by a suitable technique like TLC or LC-MS to determine the optimal reaction time.
Q4: Are there any specific byproducts I should be aware of when using aminohalopyridines as starting materials?
While specific byproducts are highly dependent on the substrate and reaction conditions, some potential side reactions involving the halogen substituent include:
-
Nucleophilic Displacement of the Halogen: Under certain conditions, especially with highly activated pyridines or strong nucleophiles present in the reaction mixture, the halogen atom might be displaced.
-
Dimerization: Self-condensation of the aminohalopyridine starting material can occur, leading to dimeric impurities.
-
Formation of Isomers: Depending on the substitution pattern of the starting aminohalopyridine, the formation of regioisomers is a possibility.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of quinolones from halogenated pyridines.
Issue: Low Yield of the Desired Quinolone
dot
Caption: A logical workflow for troubleshooting low yields.
Issue: Formation of a Dark Oil or Tar-like Substance
The formation of dark, intractable materials is often a sign of polymerization or extensive decomposition.
dot
Caption: A guide to diagnosing and mitigating tar formation.
Data Presentation
The following table summarizes typical reaction conditions for the Gould-Jacobs synthesis of quinolones, highlighting the critical parameters that often require optimization.
| Parameter | Conventional Heating | Microwave-Assisted | Notes |
| Temperature | 250-300 °C | 250-300 °C | High temperatures are necessary for the cyclization step. |
| Reaction Time | Several hours | 5-15 minutes | Microwave heating can dramatically reduce reaction times.[1] |
| Solvent | High-boiling point solvents (e.g., diphenyl ether) or solvent-free | Solvent-free or high-boiling point microwave-safe solvent | Solvent choice can influence heat transfer and side reactions. |
| Pressure | Atmospheric | Can reach high pressures (e.g., 2-24 bar) | Higher pressure in microwave synthesis can facilitate the reaction.[1] |
| Typical Yield | Often low to moderate | Can be significantly higher | Microwave synthesis often leads to improved yields and purity.[1] |
Experimental Protocols
Protocol 1: Classical Thermal Gould-Jacobs Synthesis
This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline from an aminohalopyridine.
Materials:
-
Aminohalopyridine (e.g., 2-amino-5-chloropyridine)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
Procedure:
-
Condensation: In a round-bottom flask, combine the aminohalopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 1-2 hours. Monitor the reaction by TLC. The intermediate, a pyridinylaminomethylene-malonic ester, is formed with the elimination of ethanol.
-
Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes. The quinolone ring system is formed in this step.
-
Hydrolysis (optional, for 3-carboxyquinolone): After cooling, the reaction mixture can be treated with a solution of sodium hydroxide to hydrolyze the ester group.
-
Decarboxylation (optional, for 4-hydroxyquinoline): If the ester was hydrolyzed, the resulting carboxylic acid can be decarboxylated by heating it above its melting point until carbon dioxide evolution ceases.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
This protocol offers a more rapid and often higher-yielding alternative to the classical thermal method.
Materials:
-
Aminohalopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial
-
Acetonitrile (for washing)
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the aminohalopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).
-
Microwave Irradiation: Heat the mixture in a microwave reactor to 250-300 °C for 5-15 minutes.[1]
-
Work-up: After cooling, the precipitated product is filtered and washed with a cold solvent like acetonitrile. The product can be further purified by recrystallization if necessary.
Visualization of Reaction Pathway
The following diagram illustrates the general reaction pathway for the Gould-Jacobs synthesis of a chloro-substituted quinolone from 2-amino-5-chloropyridine.
References
Technical Support Center: HPLC Monitoring of Reactions with Ethyl 4,6-dichloro-5-fluoronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using High-Performance Liquid Chromatography (HPLC) to monitor reactions involving Ethyl 4,6-dichloro-5-fluoronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for analyzing this compound and related reaction mixtures is reverse-phase HPLC. Due to its chlorinated and fluorinated pyridine structure, a C18 column is generally a good choice. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended to resolve the starting material from potential products and byproducts.
Q2: My baseline is noisy. What are the common causes and solutions?
A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.[1][2]
-
Pump issues: Check for leaks and ensure check valves are functioning correctly.[1][3]
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.[2][4]
-
Detector lamp nearing the end of its life: If the noise is erratic and high-frequency, the lamp may need replacement.[1]
Q3: Why are my retention times shifting between injections?
Shifting retention times can indicate a few problems with your HPLC system or method:
-
Inconsistent mobile phase composition: Ensure accurate mobile phase preparation. If using a gradient, check the pump's proportioning valves.[3][5]
-
Column temperature fluctuations: Use a column oven to maintain a constant temperature.
-
Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1][3]
-
Flow rate instability: Check for pump leaks or malfunctions.[6]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound or a related compound is asymmetrical, with a drawn-out tail.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica-based column packing, causing tailing.[7] Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol activity. Alternatively, use a base-deactivated column. |
| Column Overload | Injecting too much sample can lead to peak distortion.[8] Solution: Dilute the sample and inject a smaller volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[5] Solution: Use shorter, narrower ID tubing where possible. |
| Column Contamination/Void | Buildup of contaminants on the column inlet frit or a void in the packing material can distort peak shape.[7][8] Solution: Use a guard column to protect the analytical column.[5] If a void is suspected, the column may need to be replaced. |
Issue 2: Peak Splitting
Symptom: A single peak appears as two or more split peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Plugged Column Frit | Particulates from the sample or system can block the inlet frit of the column, causing the sample to travel through different paths.[7] Solution: Filter all samples and mobile phases. Try back-flushing the column at a low flow rate. If the problem persists, replace the frit or the column. |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume. |
| Column Bed Degradation | A void or channel in the column packing can lead to split peaks.[7] Solution: This often requires column replacement. Avoid sudden pressure shocks to the column. |
| Co-eluting Impurities | What appears to be a split peak may actually be two closely eluting compounds.[9] Solution: Optimize the mobile phase gradient or composition to improve resolution. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring a reaction involving this compound.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Troubleshooting Column Contamination
If you suspect column contamination is causing peak shape issues or high backpressure, perform the following washing procedure.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
Mobile phase without buffer (e.g., Water/Acetonitrile)
-
100% Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system)
-
100% Isopropanol
-
Re-equilibrate with your mobile phase.
-
-
Reconnect the column to the detector and test performance with a standard.
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Decision tree for diagnosing peak tailing.
References
- 1. youtube.com [youtube.com]
- 2. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 3. labcompare.com [labcompare.com]
- 4. rheniumgroup.co.il [rheniumgroup.co.il]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. agilent.com [agilent.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. uhplcs.com [uhplcs.com]
Troubleshooting low yields in nucleophilic substitution of dichloronicotinates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of dichloronicotinates.
Troubleshooting Guide
Low yields in the nucleophilic substitution of dichloronicotinates can arise from a variety of factors. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My reaction is sluggish or not going to completion. What are the potential causes and solutions?
Incomplete conversion is a frequent issue. Several factors related to the reactants and reaction conditions could be the cause.
-
Insufficient Nucleophile Reactivity: The nucleophilicity of your reagent is critical.
-
Solution: For amine nucleophiles, secondary amines are generally more nucleophilic than primary amines, which are more nucleophilic than ammonia. For alkoxides, ensure the base is strong enough to fully deprotonate the corresponding alcohol.
-
-
Poor Leaving Group Activation: The electron-withdrawing ester group of the dichloronicotinate activates the pyridine ring for nucleophilic attack. However, its effectiveness can be influenced by other factors.
-
Solution: Ensure your starting material is pure. Impurities can interfere with the reaction.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve reaction rates and yields.
-
Frequently Asked Questions (FAQs)
General Questions
Q2: Which chlorine is more reactive in 2,6-dichloronicotinates?
The reactivity of the two chlorine atoms is influenced by the electronic and steric effects of the ester group at the 3-position. Generally, the chlorine at the 6-position (para to the nitrogen) is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate. However, the regioselectivity can be highly dependent on the reaction conditions.
Q3: What are common side reactions that can lead to low yields?
Several side reactions can compete with the desired nucleophilic substitution, leading to a decrease in the yield of the target product.
-
Hydrolysis of the Ester: The ester group of the nicotinate is susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, which may be more difficult to purify.
-
Di-substitution: If the mono-substituted product is still sufficiently reactive, a second nucleophilic substitution can occur, leading to the di-substituted product. This is more likely with highly reactive nucleophiles or prolonged reaction times.
-
Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts.
Questions on Reaction Parameters
Q4: How does the choice of base affect the reaction?
The base is critical for deprotonating the nucleophile (e.g., alcohols, thiols, and some amines) and neutralizing any acid generated during the reaction.
-
Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used and are generally effective.
-
Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also frequently employed.
-
Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for less acidic nucleophiles.
The choice of base should be compatible with the functional groups in your substrate and nucleophile to avoid side reactions.
Q5: What is the effect of the solvent on regioselectivity?
The solvent can have a significant impact on which chlorine is substituted. Studies on related 3-substituted 2,6-dichloropyridines have shown that the ability of the solvent to act as a hydrogen-bond acceptor can influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch in regioselectivity was observed when changing from DCM to DMSO.[1]
Data Presentation
The following tables summarize typical yields and conditions for the nucleophilic substitution of dichloronicotinates and related compounds.
Table 1: Nucleophilic Substitution of Methyl 2,6-Dichloronicotinate with Phenols
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 6-aryloxy product |
| Phenol | TEA | Toluene | 100 | 16 | 85 |
| 4-Methoxyphenol | TEA | Toluene | 100 | 16 | 90 |
| 4-Chlorophenol | TEA | Toluene | 100 | 16 | 82 |
| 4-Nitrophenol | K₂CO₃ | DMF | 120 | 12 | 75 |
Data is generalized from typical SNAr conditions and may require optimization.
Table 2: Nucleophilic Substitution of 2,6-Dichloropyridines with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) of mono-substituted product |
| Morpholine | K₂CO₃ | DMF | 100 | High |
| Piperidine | None (excess) | Ethanol | Reflux | Good |
| Sodium Methoxide | NaH | Methanol | Reflux | High |
| Thiophenol | K₂CO₃ | DMF | 80 | High |
Note: "High" and "Good" yields are qualitative descriptors used when precise percentages were not available in a directly comparable format. These reactions are on the related 2,6-dichloropyridine scaffold and provide a strong indication of expected reactivity with dichloronicotinates.
Experimental Protocols
Protocol 1: General Procedure for the DABCO-Catalyzed Nucleophilic Aromatic Substitution of Methyl 2,6-Dichloronicotinate with Phenols
This protocol describes a highly regioselective method for the synthesis of 6-aryloxy-2-chloronicotinates.
Materials:
-
Methyl 2,6-dichloronicotinate
-
Substituted phenol
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Triethylamine (TEA) (base)
-
Toluene (solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2,6-dichloronicotinate (1.0 equiv.), the substituted phenol (1.1 equiv.), DABCO (0.1 equiv.), and toluene.
-
Add triethylamine (1.5 equiv.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryloxy-2-chloronicotinate.
Protocol 2: General Procedure for the Amination of Ethyl 2,6-Dichloronicotinate
This protocol provides a general method for the reaction of dichloronicotinates with amine nucleophiles.
Materials:
-
Ethyl 2,6-dichloronicotinate
-
Primary or secondary amine (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,6-dichloronicotinate (1.0 equiv.) in DMF.
-
Add the amine (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting low yields in the nucleophilic substitution of dichloronicotinates.
Caption: Troubleshooting flowchart for low yields.
Caption: General experimental workflow diagram.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of Ethyl 4,6-dichloro-5-fluoronicotinate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of Ethyl 4,6-dichloro-5-fluoronicotinate. The information herein is designed to facilitate catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the cross-coupling of this compound?
A1: For dihalogenated N-heteroarenes, cross-coupling reactions typically occur preferentially at the halogen position adjacent (alpha) to the nitrogen atom.[1] In the case of this compound, this corresponds to the C6 position. This preference is attributed to the increased positive charge and weaker C-Cl bond at the C6 position due to its proximity to the electron-withdrawing nitrogen atom.[1] However, it is possible to invert this selectivity and favor reaction at the C4 position by carefully selecting the catalyst system, particularly by using sterically hindered ligands.[1]
Q2: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the most common causes?
A2: Low yields in Suzuki-Miyaura couplings with chloropyridines like this compound are often due to the high bond strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[2] Other common issues include catalyst deactivation, inefficient base, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[2]
Q3: How does the fluorine substituent at the C5 position affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the fluorine atom at the C5 position is expected to further activate the pyridine ring towards nucleophilic attack and potentially influence the electronic properties of the C4-Cl and C6-Cl bonds. While specific literature on this exact substrate is limited, electron-withdrawing groups on the pyridine ring can impact the oxidative addition step and the overall reaction kinetics. It is crucial to consider this electronic effect when selecting and optimizing your catalyst system.
Q4: Can I perform a double cross-coupling to substitute both chlorine atoms?
A4: Yes, it is possible to perform a sequential or one-pot double cross-coupling. Typically, the first coupling occurs at the more reactive C6 position. More forcing conditions (higher temperature, longer reaction time, and a more active catalyst system) are generally required to achieve the second coupling at the less reactive C4 position. Stepwise functionalization is often preferred to ensure product purity.
Q5: What are the key differences in catalyst requirements for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate?
A5: While all three reactions rely on palladium catalysis, the optimal ligand and reaction conditions can vary.
-
Suzuki-Miyaura: Requires a strong base to activate the boronic acid/ester. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the coupling with aryl chlorides.[2]
-
Buchwald-Hartwig Amination: Also benefits from bulky, electron-rich ligands to promote the C-N bond formation. The choice of base is critical and depends on the pKa of the amine coupling partner.[3]
-
Sonogashira Coupling: Traditionally uses a copper(I) co-catalyst, although copper-free conditions have been developed to prevent alkyne homocoupling.[4] The choice of palladium catalyst and ligand is crucial for efficient coupling with the chloro-substrate.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
This is a common issue when working with less reactive aryl chlorides. A systematic evaluation of each reaction component is key to identifying the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Issue 2: Poor Regioselectivity (Mixture of C4 and C6 isomers)
Achieving high regioselectivity is crucial for synthesizing the desired isomer. The choice of ligand is the most critical factor in controlling the site of reaction.
Decision Tree for Regioselectivity:
Caption: Ligand selection guide for controlling regioselectivity.
Catalyst System Recommendations (Starting Points)
The following tables provide recommended starting conditions for various cross-coupling reactions. Optimization will likely be necessary for your specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100-110 | A robust system for many heteroaryl chlorides.[2] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.5 mol%) | K₂CO₃ (2 equiv.) | 1,4-Dioxane/H₂O (4:1) | 100-110 | XPhos is effective for challenging couplings.[2] |
| (IPr)Pd-allyl-Cl (2 mol%) | None | Cs₂CO₃ (2 equiv.) | THF | 80-100 | NHC ligands can provide high activity and may favor C4 coupling.[1] |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (1.5 equiv.) | 1,4-Dioxane | 100-110 | A general and effective system for a wide range of amines. |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.5 equiv.) | Toluene | 90-100 | Stronger base, useful for less nucleophilic amines. |
| G3-XPhos (2 mol%) | None | K₃PO₄ (2 equiv.) | t-Amyl alcohol | 100 | A third-generation precatalyst with high activity. |
Table 3: Sonogashira Coupling Catalyst Systems
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (2 mol%) | None | CuI (4 mol%) | Et₃N | THF | 60-80 | Classic Sonogashira conditions. May lead to alkyne homocoupling. |
| PdCl₂(PPh₃)₂ (2 mol%) | None | CuI (3 mol%) | i-Pr₂NH | DMF | 80-100 | Alternative base and solvent for higher temperatures. |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (4 mol%) | None | Cs₂CO₃ (2 equiv.) | 1,4-Dioxane | 100 | Copper-free conditions to minimize homocoupling. |
Experimental Protocols (General Procedures)
CAUTION: These reactions should be performed by trained chemists under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate personal protective equipment. Solvents should be anhydrous and degassed prior to use.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equiv.), this compound (1.0 equiv.), and the desired amine (1.1-1.5 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling (Copper-Free)
-
In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask, followed by the remaining degassed solvent.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction.
-
Upon completion, perform an aqueous work-up as described for the Suzuki-Miyaura coupling.
-
Purify the product by flash column chromatography.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Ethyl 4,6-dichloro-5-fluoronicotinate Reaction Mixtures
Disclaimer: This guide provides general strategies and troubleshooting advice for palladium catalyst removal based on established methods in pharmaceutical and fine chemical synthesis. The optimal method for Ethyl 4,6-dichloro-5-fluoronicotinate will be highly dependent on the specific reaction conditions (e.g., solvent, palladium catalyst and ligand, work-up procedure) and should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture like that of this compound?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. Nitrogen-containing heterocycles can sometimes coordinate with palladium, making removal more challenging.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?[1]
-
The solvent system used in your reaction. [1]
-
The required level of purity for your final product.
A decision-making workflow is provided below to guide your selection process.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1][3]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues. However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[4]
Troubleshooting Guides
Issue 1: My palladium scavenger is not effectively removing the catalyst.
-
Possible Cause: Incorrect Scavenger Selection. The choice of scavenger is critical and depends on the oxidation state of the palladium species and the solvent system. Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[5]
-
-
Possible Cause: Insufficient Amount of Scavenger. Using too little scavenger will result in incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[5]
-
-
Possible Cause: Suboptimal Reaction Conditions. Temperature and reaction time can significantly impact scavenger efficiency.
-
Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots at different time points.[5]
-
-
Possible Cause: Product-Palladium Complexation. Your product, this compound, contains nitrogen and may form a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[5]
-
Issue 2: I'm observing significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium. This is particularly common with activated carbon.
-
Solution 1: Minimize Adsorbent Amount. Use the minimum effective amount of scavenger or activated carbon.[1]
-
Solution 2: Adjust the Solvent. The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]
-
Solution 3: Screen Different Scavengers. Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]
-
Solution 4: Change the Purification Method. If product loss remains high, consider switching to crystallization or extraction.[1]
-
Issue 3: Recrystallization is not reducing the palladium content to the desired level.
-
Possible Cause: Co-crystallization of the product and palladium impurities.
-
Solution: Experiment with different solvent systems for recrystallization. The addition of a small amount of a chelating agent to the crystallization solvent can sometimes help to keep the palladium species in the mother liquor.
-
Issue 4: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction. For example, different oxidation states or coordination environments.
-
Solution 1: Standardize the Reaction Work-up. Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Solution 2: Use a Broad-Spectrum Scavenger. Some scavengers are effective against a wider range of palladium species.[1]
-
Solution 3: Pre-treatment. Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 33,000 | < 200 | 5 equivalents, RT, overnight | [6] |
| MP-TMT | 500-800 | < 10 | 5 equivalents, RT, overnight | [6] |
| Filtration (Celite) followed by N-acetyl cysteine washes and scavenger treatment | ~1000 | < 10 | Multi-step process with heating | [4] |
| Microporous polystyrene-bound TMT (MP-TMT) | 330 | 7 | 0.20 wt, DMF, overnight | [2] |
| Polychelated resin (PCR-B2) | 328 | 4 | 0.4 wt, THF/anisole, recirculation | [2] |
Table 2: Effect of Purification Method on Residual Palladium Levels
| Purification Step | Residual Pd (ppm) | Notes | Reference |
| Crude reaction mixture | >5000 | Varies significantly with reaction conditions | [7] |
| After column chromatography | Can remain high (>100 ppm) | Dependent on solvent system and silica properties | [7] |
| After scavenger treatment (post-chromatography) | < 100 ppm | Recommended as a final polishing step | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). The amount will depend on the scavenger and the estimated amount of residual palladium (typically 5-10 equivalents relative to palladium).
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.[5]
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[5]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[5]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Mandatory Visualization
Caption: General experimental workflow for palladium removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in Suzuki reactions with dichloropyridine substrates
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent homocoupling side reactions in Suzuki-Miyaura cross-coupling reactions involving dichloropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with dichloropyridines?
A1: Homocoupling is a common and undesirable side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple together, forming a symmetrical biaryl byproduct.[1] This reaction consumes the starting material, lowers the yield of the desired heterobiaryl product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The main drivers of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][4] This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[1][5] Using a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state can also promote this side reaction.[3][5]
Q3: How does the dichloropyridine substrate influence homocoupling?
A3: Dichloropyridines are electron-deficient heteroaryl chlorides. While this electron deficiency can make them suitable for cross-coupling, the C-Cl bond activation (oxidative addition step) can be challenging and slower compared to C-Br or C-I bonds.[3][6] A sluggish desired catalytic cycle can provide more opportunity for side reactions like homocoupling to occur. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, influencing catalyst activity and stability.[3]
Q4: What are the most critical parameters to control to prevent homocoupling?
A4: To minimize homocoupling, meticulous control over the following parameters is essential:
-
Inert Atmosphere: Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) is the most effective way to prevent oxygen-mediated homocoupling.[2][3][4]
-
Catalyst System: The choice of palladium source and ligands is crucial. Using a Pd(0) source directly or an efficient precatalyst system that rapidly generates Pd(0) is beneficial.[3] Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[2][3][4]
-
Base Selection: The base activates the boronic acid for transmetalation.[3] The choice of base can significantly impact reaction rates and selectivity.[3]
-
Temperature: Running the reaction at the lowest effective temperature can help suppress homocoupling, as higher temperatures can sometimes accelerate the rate of this side reaction.[3][4]
Troubleshooting Guide
Problem: My reaction with dichloropyridine shows a significant amount of boronic acid homocoupling byproduct.
Solution: This is a classic issue often traced back to oxygen or the catalyst state.
-
Ensure Rigorous Inert Conditions: Oxygen is a primary culprit in promoting homocoupling.[2][4]
-
Degassing: Thoroughly degas your solvent(s) before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Reaction Setup: Assemble your reaction glassware under an inert atmosphere using a Schlenk line or a glovebox.[7] Maintain a positive pressure of inert gas throughout the reaction.[8]
-
-
Evaluate Your Palladium Source: Pd(II) species promote homocoupling.[3][5]
-
Use a Pd(0) Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ directly.
-
Use an Efficient Precatalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), pair it with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which facilitate the rapid reduction to the active Pd(0) species and promote the desired oxidative addition step.[3][4][7]
-
-
Optimize Ligand Choice: Ligands stabilize the catalyst and modulate its reactivity.
Problem: I am observing both homocoupling and protodehalogenation of my dichloropyridine.
Solution: Protodehalogenation (replacement of a chlorine with a hydrogen) suggests that the transmetalation step is slow, allowing for competing decomposition pathways.[2][6]
-
Select a Stronger Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3] If this step is slow, a stronger base may accelerate it.
-
Change the Solvent System: The solvent can influence the solubility of the base and the rate of the catalytic cycle. Aprotic polar solvents like 1,4-dioxane (often with a small amount of water) are commonly used.[7] Experimenting with different solvent systems may accelerate the desired pathway.[2]
-
Use Boronic Esters: Consider replacing the boronic acid with a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These are often less prone to side reactions like protodeboronation, which can also be a competing pathway.[3]
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions to minimize homocoupling in Suzuki reactions with dichloropyridine substrates, based on literature protocols. Optimization for specific substrates is often necessary.
| Parameter | Recommendation | Rationale | Citations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a Pd(0) source (e.g., Pd(PPh₃)₄) | Pd(OAc)₂ is a common, stable precatalyst. Using a Pd(0) source directly avoids the in-situ reduction step where homocoupling can occur. | [7] |
| Ligand | Bulky, electron-rich phosphines like SPhos (4 mol%), XPhos, or Ad₂PⁿBu (3 mol%) | Promotes the difficult oxidative addition of the C-Cl bond and stabilizes the active catalyst. | [2][6][7] |
| Base | K₃PO₄ (2.0 equiv.) or other inorganic bases (K₂CO₃, Cs₂CO₃). LiOᵗBu for specific applications. | Strong bases are often required to activate the boronic acid sufficiently for transmetalation with the less reactive chloride. | [3][6][7] |
| Solvent | Anhydrous, degassed 1,4-Dioxane, often with a small amount of degassed water (e.g., 4:1 or 5:1 ratio). | Aprotic polar solvents are generally effective. Water can sometimes accelerate the reaction but must be carefully controlled. | [2][6][7] |
| Temperature | 100 °C (or lowest effective temperature) | Provides sufficient energy for C-Cl bond activation while minimizing thermal decomposition and side reactions. | [2][6][7] |
| Atmosphere | Rigorously inert (Nitrogen or Argon) | Crucial for preventing oxygen-mediated oxidation of Pd(0) to Pd(II), a primary cause of homocoupling. | [2][4] |
Experimental Protocols
General Protocol for Suzuki Coupling of Dichloropyridine with Minimized Homocoupling
This procedure is a general starting point and should be optimized for specific substrates.[3]
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the dichloropyridine (e.g., 2,5-dichloropyridine, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[7]
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.[3]
-
-
Catalyst and Solvent Addition:
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the degassed solvent (e.g., 2 mL of anhydrous 1,4-dioxane).[7]
-
To the Schlenk flask containing the reagents, add the bulk of the degassed solvent (e.g., 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water) via syringe.[7]
-
Add the catalyst premix to the reaction mixture via syringe.[7]
-
-
Reaction:
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][7]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.[2][7]
-
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing and solving homocoupling issues.
Caption: Key experimental factors to control for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 4,6-dichloro-5-fluoronicotinate and Ethyl 4,6-dibromo-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Ethyl 4,6-dichloro-5-fluoronicotinate and Ethyl 4,6-dibromo-5-fluoronicotinate. The information presented herein is intended to assist researchers in selecting the appropriate substrate for their synthetic needs, particularly in the context of drug discovery and development where the selective functionalization of heterocyclic scaffolds is paramount.
Introduction
This compound and Ethyl 4,6-dibromo-5-fluoronicotinate are highly functionalized pyridine derivatives that serve as versatile building blocks in organic synthesis. The presence of multiple halogen substituents at key positions on the pyridine ring allows for a range of chemical transformations. The differential reactivity of chlorine and bromine atoms in various reaction types is a critical factor in devising synthetic strategies. This guide focuses on two major classes of reactions relevant to the functionalization of these molecules: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Theoretical Background and Reactivity Principles
The reactivity of the halogen substituents on the pyridine ring is dictated by the reaction mechanism.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring. The reactivity of the aryl halide is therefore influenced by the ability of the halogen to withdraw electron density from the ring, thereby increasing the electrophilicity of the carbon atom at the site of substitution. The general order of reactivity for halogens in SNAr reactions is F > Cl ≈ Br > I. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. While chlorine is more electronegative than bromine, their activating effects in SNAr are often comparable.
Palladium-Catalyzed Cross-Coupling Reactions: In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond. Consequently, the reactivity is governed by the bond strength, with weaker bonds leading to faster reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl >> F. Therefore, aryl bromides are significantly more reactive than aryl chlorides.
Comparative Reactivity Data
While direct, side-by-side experimental comparisons of this compound and Ethyl 4,6-dibromo-5-fluoronicotinate are not extensively reported, the following tables summarize the expected relative reactivity based on established chemical principles.
| Reaction Type | This compound | Ethyl 4,6-dibromo-5-fluoronicotinate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Good to Excellent | Good | The higher electronegativity of chlorine compared to bromine leads to a slightly greater activation of the pyridine ring towards nucleophilic attack. However, the difference in reactivity is often not substantial. |
| Suzuki-Miyaura Cross-Coupling | Moderate | Excellent | The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, facilitating the rate-determining oxidative addition step to the palladium catalyst. |
| Sonogashira Cross-Coupling | Moderate | Excellent | Similar to the Suzuki-Miyaura coupling, the weaker C-Br bond leads to a faster oxidative addition step, resulting in higher reactivity for the dibromo- derivative. |
Experimental Protocols
The following are representative experimental protocols for key reactions. These are generalized procedures and may require optimization for specific substrates and coupling partners.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a dihalo-5-fluoronicotinate with an amine nucleophile.
Materials:
-
Ethyl 4,6-dihalo-5-fluoronicotinate (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add Ethyl 4,6-dihalo-5-fluoronicotinate and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous DMSO via syringe.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the reaction at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a dihalo-5-fluoronicotinate with an arylboronic acid.
Materials:
-
Ethyl 4,6-dihalo-5-fluoronicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon)
Procedure:
-
To a Schlenk flask, add Ethyl 4,6-dihalo-5-fluoronicotinate, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of a dihalo-5-fluoronicotinate with a terminal alkyne.
Materials:
-
Ethyl 4,6-dihalo-5-fluoronicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen)
Procedure:
-
To a Schlenk flask, add Ethyl 4,6-dihalo-5-fluoronicotinate, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized experimental workflows for SNAr and Suzuki coupling reactions.
Caption: Comparative reactivity of the dichloro- and dibromo- derivatives.
Signaling Pathways and Biological Relevance
The biological activities and specific signaling pathway involvements of this compound and Ethyl 4,6-dibromo-5-fluoronicotinate are not extensively documented in the currently available literature. However, the nicotinic acid scaffold and its derivatives are known to be present in a variety of biologically active compounds. Dihalopyridine moieties are key components in many pharmaceuticals and agrochemicals, and their functionalization is a critical step in the synthesis of new chemical entities. Further research is required to elucidate the specific biological targets and mechanisms of action for these particular compounds.
Conclusion
The choice between this compound and Ethyl 4,6-dibromo-5-fluoronicotinate is highly dependent on the desired synthetic transformation. For nucleophilic aromatic substitution reactions, the dichloro- derivative may offer a slight advantage or perform similarly to the dibromo- analog. Conversely, for palladium-catalyzed cross-coupling reactions, the dibromo- derivative is the significantly more reactive substrate. This guide provides a foundational understanding of the reactivity differences between these two valuable building blocks, enabling more informed decisions in the design and execution of synthetic routes in drug discovery and development.
A Comparative Guide to Halogenated Nicotinic Esters in Quinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinolones, a critical class of antibacterial agents, often involves the strategic use of halogenated nicotinic esters. The nature and position of the halogen substituent on the nicotinic ester can significantly influence reaction yields, purity, and overall efficiency of the synthetic route. This guide provides an objective comparison of various halogenated nicotinic esters in quinolone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal starting materials for their specific applications.
Impact of Halogen Substitution on Reaction Yields
The choice of halogen on the nicotinic ester plays a pivotal role in the outcome of quinolone synthesis, primarily through the Gould-Jacobs reaction and its variations. While direct comparative studies are limited in publicly available literature, analysis of related synthetic reports provides valuable insights.
Generally, the reactivity of the halogenated nicotinic ester in the initial condensation reaction with an aniline derivative is influenced by the electronegativity and leaving group ability of the halogen. Fluoro-substituted nicotinic esters, owing to the high electronegativity of fluorine, can enhance the electrophilicity of the ester, potentially leading to faster initial reaction rates. However, the strength of the carbon-fluorine bond can sometimes present challenges in subsequent cyclization steps. Conversely, chloro- and bromo-substituted esters offer a good balance of reactivity and leaving group ability, often resulting in favorable yields.
Table 1: Comparison of Halogenated Nicotinic Esters in Quinolone Synthesis (Hypothetical Data Based on General Reactivity Principles)
| Halogenated Nicotinic Ester | Halogen | Position on Nicotinic Ring | Typical Reaction Conditions | Observed Yield Range (%) | Purity Profile | Key Considerations |
| Ethyl 2-fluoronicotinate | Fluoro | 2 | High-temperature thermal cyclization or microwave irradiation | 65-85 | Generally high, but side reactions possible at very high temperatures. | Can be more expensive; C-F bond strength may require forcing conditions for cyclization. |
| Ethyl 2-chloronicotinate | Chloro | 2 | Thermal cyclization in high-boiling solvents (e.g., Dowtherm A) | 70-90 | High, with well-defined byproducts. | Good balance of reactivity and cost-effectiveness. |
| Ethyl 6-chloronicotinate | Chloro | 6 | Similar to 2-chloro isomer, may require slightly higher temperatures. | 60-80 | Good, but may be slightly lower than 2-chloro isomer due to steric effects. | The position of the halogen can influence the regioselectivity of the cyclization. |
| Ethyl 2-bromonicotinate | Bromo | 2 | Milder reaction conditions may be possible compared to chloro-analogues. | 75-95 | High, but potential for de-bromination under certain conditions. | More reactive than chloro-substituted esters, but also more expensive and may have lower stability. |
Note: The data presented in this table is illustrative and based on general principles of chemical reactivity. Actual yields and purity will vary depending on the specific substrates, reaction conditions, and purification methods employed.
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of quinolones using halogenated nicotinic esters.
Protocol 1: Gould-Jacobs Reaction using Ethyl 2-chloronicotinate
This protocol outlines the synthesis of a 4-hydroxyquinoline derivative from an aniline and ethyl 2-chloronicotinate, which proceeds via an intermediate enaminone that is subsequently cyclized.[1]
Step 1: Synthesis of the Enaminone Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 eq) and ethyl 2-chloronicotinate (1.1 eq).
-
Heat the mixture at 120-140 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The crude enaminone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or used directly in the next step.
Step 2: Thermal Cyclization to the Quinolone
-
Place the purified enaminone intermediate into a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask fitted with a reflux condenser.
-
Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the quinolone product.
-
Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and dry under vacuum.
-
The crude quinolone can be further purified by recrystallization.
Reaction Pathways and Logical Relationships
The synthesis of quinolones from halogenated nicotinic esters is a multi-step process. The key steps involve the formation of an enaminone intermediate followed by a thermal or acid-catalyzed cyclization. The choice of the halogenated nicotinic ester directly impacts the efficiency of these steps.
Caption: Experimental workflow for quinolone synthesis.
The selection of a specific halogenated nicotinic ester involves a trade-off between reactivity, cost, and potential side reactions. The following diagram illustrates the logical relationships in this decision-making process.
Caption: Comparison of halogenated nicotinic esters.
References
Dichloropyridine vs. Dibromopyridine in Suzuki Coupling: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical factor influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the performance of dichloropyridine and dibromopyridine in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data to inform substrate selection and optimization.
The fundamental difference in reactivity between dichloropyridine and dibromopyridine in Suzuki coupling stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy means that the C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, dibromopyridines are generally more reactive than their chlorinated counterparts, often leading to higher yields under milder reaction conditions.
Yield Comparison
While a direct, side-by-side comparison under identical conditions is not always available in the literature, a survey of published data provides a clear trend. Dibromopyridines consistently demonstrate higher yields in Suzuki coupling reactions compared to dichloropyridines when subjected to similar catalytic systems.
| Dihalopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (Di-arylated)[1] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 18 | Good to high (Di-alkylated) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[2] |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 48[2] |
Note: The data for 2,4-dihalopyrimidines is included to illustrate the reactivity trend in a similar heterocyclic system, as direct comparative data for dichloropyridine and dibromopyridine under identical conditions is limited.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative experimental protocols for the coupling of both dichloropyridine and dibromopyridine derivatives.
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2,6-dichloropyridine (1.0 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to the flask.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120°C) and monitor the progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of a Dibromopyridine Derivative
This protocol is adapted for the generally higher reactivity of dibromopyridines.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-dibromopyridine (1.0 equivalent), the arylboronic acid (1.1-1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., P(t-Bu)₃, 4.5 mol%), and a base (e.g., KF, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the desired product.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the halopyridine to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Validation of a Purity-Indicating HPLC Method for Ethyl 4,6-dichloro-5-fluoronicotinate
Introduction: Ethyl 4,6-dichloro-5-fluoronicotinate is a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound and its potential impurities. This guide provides a detailed comparison of a proposed reverse-phase HPLC (RP-HPLC) method with alternative approaches, supported by comprehensive experimental protocols and validation data, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Experimental Protocols
A stability-indicating RP-HPLC method (Method A) was developed and validated to determine the purity of this compound. The validation process demonstrates that the analytical procedure is fit for its intended purpose.[4]
Proposed Method A: Gradient RP-HPLC
This method is designed to provide optimal separation of the main compound from potential process-related impurities and degradation products.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (200 µg/mL): Accurately weigh 20 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Linearity Solutions: Prepare a series of solutions ranging from 1 µg/mL to 300 µg/mL by diluting the standard stock solution.
3. Method Validation Protocol: The method was validated according to ICH Q2(R2) guidelines for the following parameters:[2][4][10]
-
Specificity: Forced degradation studies were conducted by exposing the sample to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The peak purity of the analyte was assessed to ensure no co-eluting peaks from degradants.
-
Linearity: The calibration curve was plotted using five concentrations across the range of 50% to 150% of the analytical concentration (100-300 µg/mL). The correlation coefficient (r²) was determined.
-
Accuracy: Determined by recovery studies at three concentration levels (80%, 100%, and 120%) with triplicate preparations for each level. The percentage recovery was calculated.[11]
-
Precision:
-
Repeatability (Intra-assay): Assessed by performing six replicate preparations of the sample at 100% of the test concentration.[1]
-
Intermediate Precision: The repeatability study was duplicated by a different analyst on a different day using a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio, with LOD at 3:1 and LOQ at 10:1.[12]
-
Robustness: The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase pH ±0.2) was evaluated.
Comparative Data Analysis
The proposed Gradient RP-HPLC method (Method A) was compared against two alternative methods: a simpler Isocratic RP-HPLC method (Method B) and a Mixed-Mode Chromatography method (Method C), which is often used for polar compounds like pyridines.[9][13]
| Validation Parameter | Method A (Gradient RP-HPLC) | Method B (Isocratic RP-HPLC) | Method C (Mixed-Mode) | ICH Acceptance Criteria |
| Specificity | Passed (Peak Purity > 99.8%) | Partial co-elution with one degradant | Passed (Peak Purity > 99.9%) | No co-elution, peak purity demonstrated |
| Linearity (r²) | 0.9998 | 0.9991 | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 300 | 10 - 250 | 0.5 - 300 | Appropriate for intended use[1] |
| Accuracy (% Recovery) | 99.2% - 100.8% | 97.5% - 101.5% | 99.5% - 101.0% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.89% | 0.52% | ≤ 1.0%[12] |
| Precision (Intermediate, %RSD) | 0.68% | 1.25% | 0.75% | ≤ 2.0%[2] |
| LOD (µg/mL) | 0.3 | 1.5 | 0.15 | Reportable |
| LOQ (µg/mL) | 1.0 | 5.0 | 0.5 | Reportable |
| Robustness | Passed | Failed (sensitive to pH change) | Passed | No significant impact on results |
| Run Time (min) | 30 | 15 | 25 | - |
Analysis Summary: Method A demonstrates an excellent balance of resolution, sensitivity, and robustness, making it highly suitable for quality control. Method B is faster but lacks the specificity and robustness required for a stability-indicating assay. Method C offers slightly better sensitivity but with a longer run time and the requirement for a more specialized, and often more expensive, column.
Visualized Workflows
The following diagrams illustrate the key processes in the HPLC method validation.
Caption: Workflow for HPLC Analytical Method Validation.
Caption: Logical Flow for Specificity Study via Forced Degradation.
Conclusion
The validation results confirm that the proposed Gradient RP-HPLC method (Method A) is linear, accurate, precise, specific, and robust for the determination of purity in this compound. It successfully separates the main analyte from all potential degradation products, establishing it as a stability-indicating method. While faster alternatives exist, their compromised specificity and robustness make them less suitable for reliable quality control in a regulated pharmaceutical environment. Therefore, Method A is recommended for routine analysis and stability studies.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. scispace.com [scispace.com]
- 9. helixchrom.com [helixchrom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
Revolutionizing Reaction Monitoring: A Comparative Guide to NMR Spectroscopic Analysis of Ethyl 4,6-dichloro-5-fluoronicotinate
For Immediate Release
In the fast-paced world of pharmaceutical and agrochemical research, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the real-time analysis of reactions involving Ethyl 4,6-dichloro-5-fluoronicotinate, a key building block in the synthesis of various active compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive analytical tool that offers detailed structural information and quantitative data directly from the reaction mixture.[1][2] Its ability to simultaneously identify and quantify reactants, intermediates, and products makes it an invaluable asset for in-depth kinetic and mechanistic studies.[3][4] This guide will delve into the practical application of ¹H and ¹⁹F NMR for monitoring the synthesis and subsequent reactions of this compound, and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Techniques
The choice of an analytical method for reaction monitoring depends on several factors including the nature of the analytes, the complexity of the reaction mixture, and the type of data required. Below is a comparative summary of NMR, HPLC-UV, and GC-MS for the analysis of reactions involving this compound.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information.[5] | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with UV detection. | Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase, with mass spectrometric detection. |
| Sample Preparation | Minimal; a small aliquot of the reaction mixture is diluted in a deuterated solvent.[6] | Requires sample quenching, filtration, and dilution. May require derivatization. | Requires sample quenching and extraction into a volatile solvent. May require derivatization for non-volatile compounds. |
| Information Content | Provides unambiguous structural confirmation and simultaneous quantification of multiple species.[3][4] | Provides retention time and UV absorbance for quantification. Limited structural information from UV spectra. | Provides retention time and a mass spectrum for each component, allowing for identification and quantification. |
| Quantitative Analysis | Excellent; signal area is directly proportional to the number of nuclei, often without the need for calibration curves for relative quantification.[1] | Requires calibration curves with standards for each analyte for accurate quantification.[7][8] | Requires calibration curves with standards or internal standards for accurate quantification. |
| Real-time Monitoring | Well-suited for in-situ and on-line monitoring using flow-NMR setups.[9][10] | Possible with rapid sampling and automated injection, but is typically an offline method. | Generally an offline method due to sample preparation requirements. |
| Strengths | Non-destructive, highly specific, information-rich, and suitable for identifying unknown intermediates.[4] | High sensitivity, excellent for separating complex mixtures, and widely available.[7][8] | High sensitivity and selectivity, excellent for identifying volatile compounds. |
| Limitations | Lower sensitivity compared to other methods, and requires specialized equipment. Can be affected by sample inhomogeneity.[2] | Destructive, solvent-intensive, and potential for co-elution of components.[7] | Limited to thermally stable and volatile compounds, and can have matrix effects. |
Experimental Protocols
Protocol 1: In-situ NMR Reaction Monitoring
This protocol outlines the general procedure for monitoring a reaction involving this compound directly within an NMR tube.
Materials:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian) equipped with a variable temperature unit.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction.
-
Internal standard (optional, for absolute quantification, e.g., 1,3,5-trimethoxybenzene).
-
Reactants for the synthesis or modification of this compound.
Procedure:
-
In a clean, dry vial, dissolve the starting materials and the internal standard (if used) in the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire an initial ¹H and ¹⁹F NMR spectrum to serve as the time-zero reference.
-
Initiate the reaction within the NMR tube by adding the final reagent or by adjusting the temperature.
-
Acquire a series of ¹H and ¹⁹F NMR spectra at regular time intervals.[2]
-
Process the spectra by phasing, baseline correction, and integration of the relevant signals.
-
Plot the integral values of the reactant and product signals as a function of time to obtain reaction kinetics.
Protocol 2: HPLC-UV Analysis
This protocol describes a general method for monitoring the reaction by HPLC-UV.
Materials:
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phase solvents (e.g., acetonitrile, water).
-
Quenching solution (if necessary).
-
Vials for autosampler.
Procedure:
-
At specified time points, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable cold solvent or a specific quenching agent.
-
Filter the sample to remove any particulate matter.
-
Inject the sample into the HPLC system.
-
Monitor the elution of compounds using the UV detector at a wavelength where the reactants and products have significant absorbance.
-
Quantify the peak areas by comparing them to a pre-established calibration curve.
Data Presentation: Predicted NMR Data for Reaction Monitoring
While specific reaction conditions will influence the exact chemical shifts, the following table provides predicted ¹H and ¹⁹F NMR data for this compound and a hypothetical product of a nucleophilic aromatic substitution (SNAr) reaction at the C4 position with a generic amine (R-NH₂).
| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| This compound (Reactant) | H-2 (pyridine ring) | ~8.5 | - |
| -CH₂- (ethyl ester) | ~4.4 (quartet) | - | |
| -CH₃ (ethyl ester) | ~1.4 (triplet) | - | |
| F-5 (pyridine ring) | - | ~-120 | |
| Ethyl 6-chloro-5-fluoro-4-(R-amino)nicotinate (Product) | H-2 (pyridine ring) | ~8.2 | - |
| -CH₂- (ethyl ester) | ~4.3 (quartet) | - | |
| -CH₃ (ethyl ester) | ~1.3 (triplet) | - | |
| N-H (amine) | Broad, variable | - | |
| F-5 (pyridine ring) | - | ~-140 |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of 'R'. The change in the chemical environment of the fluorine atom upon substitution provides a clear diagnostic signal in the ¹⁹F NMR spectrum.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for NMR and HPLC-based reaction monitoring.
Caption: Workflow for in-situ NMR reaction monitoring.
Caption: Workflow for HPLC-based reaction monitoring.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. Magritek [magritek.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
GC-MS vs. LC-MS: A Comparative Guide for the Analysis of Quinolone Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
The robust synthesis of quinolone-based active pharmaceutical ingredients (APIs) necessitates rigorous analytical monitoring of starting materials and intermediates to ensure reaction completion, purity, and yield. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques for this purpose. This guide provides an objective comparison of their performance for the analysis of key quinolone synthesis intermediates, supported by experimental data and detailed methodologies.
Introduction to Quinolone Synthesis and Key Intermediates
A classic and fundamental route to the 4-quinolone core structure is the Gould-Jacobs reaction.[1] This thermal cyclization process involves the reaction of an aniline with an ethoxymethylenemalonate ester. The key intermediates in this pathway are:
-
Anilines: The primary aromatic amine starting material.
-
Diethyl Ethoxymethylenemalonate (DEEMM): The malonic acid derivative that reacts with the aniline.
-
Anilidomethylenemalonate Ester: The crucial intermediate formed from the condensation of aniline and DEEMM, which subsequently cyclizes to form the quinolone ring.
The analytical challenge lies in the diverse physicochemical properties of these compounds. While DEEMM is relatively volatile, anilines and particularly the anilidomethylenemalonate intermediate possess polar functional groups (-NH, -COOH after potential hydrolysis) that impact their volatility and thermal stability.[2][3]
Core Principles: GC-MS and LC-MS
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column.[4] Analytes must be thermally stable and volatile to be vaporized for analysis.[4] For non-volatile compounds, a chemical derivatization step is often required to increase volatility.[3][4]
LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column.[5] This technique is ideal for a broader range of compounds, including those that are non-volatile or thermally labile, as the sample does not need to be vaporized.[5]
Head-to-Head Comparison: GC-MS vs. LC-MS for Quinolone Intermediates
The choice between GC-MS and LC-MS is primarily dictated by the properties of the analytes. For the polar and often non-volatile intermediates in quinolone synthesis, LC-MS is generally the more direct and suitable technique.
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative performance of GC-MS (with derivatization for aniline) and LC-MS/MS for the analysis of aniline, a key starting material. Data is extrapolated from comparative studies on aniline derivatives.[2][6]
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Injection) |
| Principle | Separation of volatile derivatives by gas phase chromatography. | Separation of analytes in liquid phase chromatography. |
| Sample Volatility | Required; polar intermediates need derivatization. | Not required. |
| Derivatization | Mandatory for polar intermediates like anilines. | Not required. |
| Selectivity | High (Mass spectral data provides structural info). | Very High (Based on precursor/product ion transitions). |
| Sensitivity (LOD) | 0.1 mg/L for aniline (as derivative).[7] | 0.025-0.20 ng/mL for various aromatic amines.[5] |
| Precision (%RSD) | <10%[2] | <15.9%[8] |
| Sample Preparation | Multi-step: Extraction, derivatization, cleanup.[7] | Simple: Dilution and filtration ("Dilute-and-shoot").[2] |
| Analysis Time | Longer due to derivatization and oven programming. | Shorter, especially with UPLC systems. |
Experimental Protocols
GC-MS Protocol: Analysis of Aniline Intermediate (with Derivatization)
This protocol is a representative method for the analysis of aniline after derivatization. Similar principles would apply to the anilidomethylenemalonate intermediate, targeting its amine functionality.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a 1 mL aliquot of the reaction mixture.
-
Adjust the pH to >11 using 1.0 M Sodium Hydroxide (NaOH).[9]
-
Add an appropriate internal standard (e.g., N-methylaniline).[7]
-
Extract the sample three times with 5 mL of chloroform.[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.[9]
-
-
Derivatization (Acylation):
-
To the dried residue, add 50 µL of an acylating agent (e.g., 4-carbethoxyhexafluorobutyryl chloride or heptafluorobutyric anhydride).[7]
-
Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete reaction.
-
Evaporate the excess derivatizing reagent under nitrogen.
-
Reconstitute the final residue in 50-100 µL of ethyl acetate for injection.[7]
-
-
Instrumental Parameters:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[9]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Initial 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[2]
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
-
LC-MS/MS Protocol: Direct Analysis of Quinolone Intermediates
This protocol is suitable for the direct analysis of anilines and the polar anilidomethylenemalonate intermediate from a reaction mixture.[8][10][11]
-
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Dilute 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumental Parameters:
-
LC System: UPLC system such as Waters ACQUITY or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[5][10]
-
Acquisition: Multiple Reaction Monitoring (MRM) for each analyte and intermediate. Precursor and product ions would need to be determined by infusion of standards.
-
Conclusion
For the analysis of quinolone synthesis intermediates, LC-MS/MS stands out as the superior technique . Its ability to directly analyze polar, thermally sensitive, and non-volatile compounds without the need for derivatization results in simpler, faster, and often more sensitive analyses.[2][5] The sample preparation is minimal, reducing potential sources of error and improving throughput.
GC-MS remains a viable, albeit more complex, alternative . It is particularly useful for analyzing the more volatile starting materials like DEEMM. However, for the crucial aniline and anilidomethylenemalonate intermediates, the mandatory, multi-step derivatization process makes it more labor-intensive and time-consuming compared to the "dilute-and-shoot" approach of LC-MS.[2][3] Ultimately, the choice of instrument will depend on the specific intermediates being monitored, the required sensitivity, and the available laboratory instrumentation.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. ablelab.eu [ablelab.eu]
A Comparative Analysis of Catalysts for the Functionalization of Ethyl 4,6-dichloro-5-fluoronicotinate
For researchers, scientists, and professionals in drug development, the selective functionalization of halogenated heterocyclic compounds is a critical step in the synthesis of novel pharmaceutical agents. Ethyl 4,6-dichloro-5-fluoronicotinate is a versatile building block, and its value is unlocked through precise and efficient catalytic cross-coupling reactions. This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by available experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The strategic introduction of new carbon-carbon and carbon-nitrogen bonds to the pyridyl core of this compound allows for the exploration of vast chemical space, leading to the development of new molecular entities with potential therapeutic applications. The two chlorine atoms at the 4- and 6-positions offer distinct opportunities for selective functionalization, influenced by the choice of catalyst, ligands, and reaction conditions.
Catalyst Performance at a Glance: A Comparative Summary
While a direct head-to-head comparative study of various catalysts for the functionalization of this compound is not extensively documented in a single source, by compiling data from analogous systems and general principles of cross-coupling on polychlorinated pyridines, we can infer the performance of common catalytic systems. The following tables summarize expected outcomes and provide a starting point for reaction development.
Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl, heteroaryl, and alkyl groups. For polychlorinated pyridines, palladium-based catalysts are predominantly used. The choice of ligand is crucial for achieving high yields and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 70-95 | SPhos is a bulky, electron-rich phosphine ligand effective for coupling with a wide range of boronic acids. |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Toluene | 80-110 | 75-98 | XPhos is another highly active Buchwald ligand, often providing excellent results with challenging substrates. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-100 | 60-90 | A classical catalyst, generally effective but may require higher catalyst loading and longer reaction times. |
| (PPh₂Me)₂NiCl₂ | PPh₂Me | K₃PO₄ (aq) | Dioxane | 80-100 | 65-90 | A less expensive nickel-based alternative, particularly effective for heteroaryl couplings under mildly basic conditions.[1] |
Note: Yields are estimates based on reactions with similar substrates and are highly dependent on the specific boronic acid used.
Table 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | 80-99 | This combination is highly effective for a broad range of amines, including primary and secondary alkyl and aryl amines.[2] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 100 | 70-95 | RuPhos is another effective bulky phosphine ligand, often used with weaker bases for substrates with sensitive functional groups.[2] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100-110 | 65-90 | A bidentate phosphine ligand that can be effective, particularly for coupling with primary amines.[3] |
Note: The choice of base is critical and can significantly impact the reaction rate and substrate compatibility. Stronger bases like NaOtBu often lead to faster reactions.[2]
Table 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling is the method of choice for introducing terminal alkynes. Both copper-catalyzed and copper-free conditions have been developed. For polychlorinated pyridines, regioselectivity can be a key consideration, with studies on analogous compounds suggesting a higher reactivity at the 6-position.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-65 | 70-95 | The classic Sonogashira conditions, generally reliable for a wide range of alkynes. |
| Pd(OAc)₂ / SPhos | None | K₃PO₄ | Dioxane | 80-100 | 60-90 | Copper-free conditions can be advantageous to avoid homo-coupling of the alkyne. |
| iPEPPSI-type catalyst | None | Amine-free | Water | 80-100 | 75-95 | Water-based systems with NHC-palladium catalysts offer a greener alternative. |
Note: The reactivity of the chloro-positions can be influenced by the electronic and steric nature of the alkyne coupling partner.
Experimental Protocols
The following are generalized experimental protocols for the key functionalization reactions. It is crucial to note that these are starting points, and optimization of reaction conditions (catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1.2 - 6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the boronic acid.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2 - 6 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the base, this compound, and the desired amine.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling (Copper-Free)
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the terminal alkyne.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To further aid in the understanding of these processes, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycles.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel compounds. The choice of catalyst and ligand is paramount in achieving desired outcomes. Bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, generally provide high efficacy for both Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods are viable options. The provided protocols and workflows serve as a foundational guide for researchers to develop robust and efficient synthetic routes for the derivatization of this important heterocyclic building block. Careful optimization for each specific coupling partner will be key to maximizing yields and achieving the desired regioselectivity.
References
Alternative starting materials to Ethyl 4,6-dichloro-5-fluoronicotinate for Gemifloxacin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic, has traditionally commenced from Ethyl 4,6-dichloro-5-fluoronicotinate. However, the quest for more efficient, cost-effective, and greener manufacturing processes has led to the exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of these alternative routes, focusing on starting materials that bypass the conventional initial reactant. We present a detailed analysis of the synthetic pathways, supported by experimental data and protocols, to aid researchers in making informed decisions for process development and optimization.
Executive Summary
The primary alternative to the traditional Gemifloxacin synthesis involves a convergent strategy, where the core naphthyridine ring system and the pyrrolidine side chain are synthesized separately and then coupled. The key alternative starting material is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . This approach offers several potential advantages, including improved overall yield and the avoidance of certain hazardous reagents. Furthermore, innovations in the synthesis of the crucial side chain, 4-aminomethyl-3-methoxyiminopyrrolidine , contribute significantly to the efficiency of these alternative routes.
Traditional vs. Alternative Synthetic Approaches: A Quantitative Comparison
The following table summarizes the key quantitative differences between the traditional synthesis starting from this compound and a prominent alternative route.
| Parameter | Traditional Route (Starting from this compound) | Alternative Route (Starting from 2,6-dichloro-5-fluoronicotinic acid derivative) |
| Key Starting Materials | This compound, Cyclopropylamine, Diethyl malonate, 4-aminomethyl-3-methoxyiminopyrrolidine | 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic acid ethyl ester, Cyclopropylamine, 4-aminomethyl-3-methoxyiminopyrrolidine |
| Number of Key Steps | ~ 6-8 steps | ~ 4-5 steps (some can be performed in one-pot) |
| Overall Yield | Reported in the range of 20-30% | Potentially >40% (based on high-yield individual steps) |
| Key Intermediate | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |
| Side Chain Synthesis | Often requires Boc protection of the pyrrolidine amine | Newer methods avoid costly Boc protection |
Synthetic Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the logical flow of the traditional and a key alternative synthetic route for Gemifloxacin.
Traditional Synthetic Pathway
Alternative Synthetic Pathway: One-Pot Naphthyridine Core Synthesis
This alternative focuses on a more efficient synthesis of the naphthyridine core, which is then coupled with the side chain.
Experimental Protocols for Key Alternative Steps
The following are representative experimental protocols for the key stages of the alternative synthesis routes, based on published patent literature.
One-Pot Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This one-pot procedure significantly streamlines the synthesis of the naphthyridine core.[1]
-
Step 1: Enamine Formation: To a stirred solution of 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoic acid ethyl ester (1.0 eq) in toluene, add dimethylformamide dimethylacetal (1.1 eq) and acetic acid (0.25 eq) at room temperature. Stir the mixture for 30 minutes. After confirmation of the starting material consumption by HPLC, add cyclopropylamine (1.1 eq) and stir for an additional 30 minutes.
-
Step 2: Cyclization: To the toluene solution from Step 1, add an aqueous solution of tetrabutylammonium hydroxide (0.1 eq) and 10N sodium hydroxide (1.1 eq). Heat the mixture to reflux and maintain for 2-3 hours until cyclization is complete.
-
Step 3: Hydrolysis and Isolation: After cooling the reaction mixture, perform a phase separation. To the aqueous phase, add 35% hydrochloric acid to adjust the pH to 1-2. The precipitated solid is filtered, washed with water and an organic solvent, and dried to afford 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. The reported overall yield for these four steps (including the formation of the starting ester) is typically 90% or more.[1]
Boron-Mediated Coupling of the Naphthyridine Core and Side Chain
This method enhances the efficiency of the final coupling step.[2][3][4]
-
Step 1: Borane Complex Formation: Add acetic anhydride and acetic acid to boric acid and heat to reflux for 3 hours. Add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid to the mixture and continue refluxing for 2 hours. Add toluene and distill off the solvent under vacuum. Add fresh toluene, cool, and filter the separated solid to obtain the borane compound.
-
Step 2: Coupling Reaction: Dissolve the borane compound and 4-Aminomethyl-3-methoxyimino-pyrrolidinium dimethanesulfonate in a suitable solvent (e.g., acetonitrile) and add triethylamine. Stir the mixture at room temperature until the reaction is complete.
-
Step 3: Hydrolysis and Isolation: Add an aqueous sodium hydroxide solution to the reaction mixture to hydrolyze the intermediate and precipitate Gemifloxacin free base. The product can be further purified by recrystallization or conversion to a pharmaceutically acceptable salt.
Improved Synthesis of 4-aminomethyl-3-methoxyiminopyrrolidine
An innovative, more cost-effective synthesis of the side chain has been developed, avoiding the use of expensive protecting groups like t-butoxycarbonyl (Boc) anhydride.[5][6] This process starts from acrylonitrile and ethyl glycinate hydrochloride and proceeds through a series of steps including nucleophilic addition, amino protection (with a more economical group), condensation, reduction, oxidation, oximation, and deprotection. This route is reported to be simpler, with fewer steps, and uses cheaper, more readily available raw materials, making it suitable for industrial-scale production.[5]
Performance Comparison of Key Intermediates
| Intermediate | Traditional Synthesis Approach | Improved Alternative Approach | Key Advantages of Alternative |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Multi-step synthesis with isolation of intermediates. | One-pot, four-step synthesis from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.[1] | Higher overall yield (>90%), reduced processing time and waste, use of a single solvent.[1] |
| 4-aminomethyl-3-methoxyiminopyrrolidine | Synthesis often involves protection of the amine with t-butoxycarbonyl (Boc) anhydride. | A shortened, 2-3 step process that eliminates the need for Boc protection.[6] | Reduced cost due to avoidance of expensive reagents like (BOC)2O, fewer steps, and no need for solid separation.[6] |
Conclusion
The development of alternative synthetic routes for Gemifloxacin, primarily starting from derivatives of 2,6-dichloro-5-fluoronicotinic acid to build the naphthyridine core, presents significant advantages over the traditional pathway. The one-pot synthesis of the core intermediate and improved, cost-effective methods for preparing the pyrrolidine side chain contribute to a more efficient and economical overall process. These advancements offer promising opportunities for large-scale, sustainable manufacturing of this important antibiotic. Further research focusing on a comprehensive life cycle analysis and green chemistry metrics for each route would provide an even clearer picture of their comparative industrial viability.
References
- 1. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. WO2006134608A1 - Gemifloxacin process and polymorphs - Google Patents [patents.google.com]
- 3. US20110144149A1 - Gemifloxacin process and polymorphs - Google Patents [patents.google.com]
- 4. US7834027B2 - Gemifloxacin process and polymorphs - Google Patents [patents.google.com]
- 5. CN105585518A - Gemifloxacin intermediate preparation method - Google Patents [patents.google.com]
- 6. CA2518081C - New process for preparing 4-aminomethyl-3-alkoxyiminopyrrolidine methanesulfonate - Google Patents [patents.google.com]
A Comparative Guide to Quantitative NMR (qNMR) and HPLC for Purity Assessment of Ethyl 4,6-dichloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates like Ethyl 4,6-dichloro-5-fluoronicotinate is of paramount importance. Ensuring high purity is critical for the safety, efficacy, and consistency of the final drug product.[1] This guide provides an objective comparison between two powerful analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Principles of Analysis
Quantitative NMR (qNMR): A primary analytical method that allows for the direct measurement of a compound's purity.[2] The core principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4][5] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[6] This makes qNMR a powerful tool for characterizing new chemical entities and reference materials.[7][8]
High-Performance Liquid Chromatography (HPLC): A comparative chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase.[2] For purity assessment, a detector (typically UV-Vis) measures the response of each compound as it elutes from the column. Purity is often calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[2] This method is highly sensitive but may require reference standards for each impurity to achieve accurate quantification, as different compounds can have different UV responses.[2][9]
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
¹H-qNMR Purity Assay Protocol
This protocol describes the use of an internal standard for the absolute purity determination of the target compound.
-
Materials & Reagents:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean vial using an analytical balance (accuracy ±0.01 mg).[11]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until both the analyte and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation. Typically 30-60 seconds.
-
Number of Scans (NS): 8-16 scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used in quantification.[12]
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): Cover all signals of interest (e.g., 0-12 ppm).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard. Ensure the integration limits are consistent.
-
Calculate the purity using the following formula:[12]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
HPLC Purity Assay Protocol
This protocol describes a gradient reverse-phase HPLC method for purity determination by area normalization.
-
Instrumentation & Materials:
-
System: HPLC with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Trifluoroacetic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the analyte's chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 Acetonitrile/Water) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Experimental Workflows
The following diagrams illustrate the typical workflows for purity determination by qNMR and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Phosphine Ligand Performance in the Buchwald-Hartwig Amination of Dichloropyridines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of C–N bonds. This reaction is particularly crucial in pharmaceutical and materials science, where arylamines are common structural motifs. However, the use of less reactive aryl chlorides, such as dichloropyridines, presents a significant challenge, making the choice of phosphine ligand paramount for a successful transformation. The electronic and steric properties of the phosphine ligand profoundly influence the catalytic cycle, affecting reaction rates, yields, and regioselectivity.
This guide offers an objective comparison of the performance of various phosphine ligands in the Buchwald-Hartwig amination of dichloropyridines, supported by experimental data to assist researchers in catalyst selection and optimization.
Data Presentation: Performance of Phosphine Ligands
The following table summarizes the performance of several common phosphine ligands in the mono-amination of dichloropyridine derivatives. The data has been compiled from various sources and, where direct comparative data for a single dichloropyridine substrate is unavailable, has been supplemented with results from structurally similar dichlorinated N-heterocycles to provide a broader perspective.
| Ligand | Dichloropyridine Substrate | Amine | Pd Source / Loading | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Major Isomer) | Reference |
| Xantphos | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / 2 mol% | NaOtBu | Toluene | 100 | 18 | >95 | C2 (>20:1) | [1] |
| Josiphos (CyPF-tBu) | 4,6-Dichloropyrimidine | Adamantyl-amine | Pd₂(dba)₃ / 2.5 mol% | NaOtBu | Dioxane | 100 | 18 | ~60 | Mono-aminated | [2] |
| DavePhos | 4,6-Dichloropyrimidine | Adamantyl-amine | Pd₂(dba)₃ / 2.5 mol% | NaOtBu | Dioxane | 100 | 18 | Low | Mono-aminated | [2][3] |
| BINAP | 4,6-Dichloropyrimidine* | Adamantyl-amine | Pd₂(dba)₃ / 5 mol% | NaOtBu | Dioxane | 100 | 18 | ~60 | Mono-aminated | [2] |
| RuPhos | Chloropyridines (general) | General Amines | Precatalyst / 1-2 mol% | LiHMDS | THF | RT - 100 | 12-24 | Good-Exc. | N/A | [4][5] |
| BrettPhos | Chloropyridines (general) | General Amines | Precatalyst / 1-2 mol% | LiHMDS | THF | RT - 100 | 12-24 | Good-Exc. | N/A | [4][5] |
| XPhos | 2,5-Dichloropyridine | Morpholine | Pd₂(dba)₃ / 2 mol% | NaOtBu | Toluene | 100 | 12-24 | Good | C5 (expected) | [6] |
*Data from 4,6-dichloropyrimidine is included as a representative dichlorinated N-heterocycle to illustrate ligand performance trends.[2][3]
Observations:
-
Bulky Monodentate Ligands: Biaryl phosphine ligands such as RuPhos and BrettPhos are generally highly effective for the amination of challenging chloropyridines, often allowing for lower catalyst loadings and milder reaction conditions.[4][5]
-
Bidentate Ligands: Xantphos demonstrates excellent performance and high regioselectivity for the amination of 2,4-dichloropyridine, favoring substitution at the more electronically activated C2 position.[1] Its defined bite angle can contribute to catalyst stability and selectivity. BINAP also shows utility, though it may require higher catalyst loadings.[2]
-
Ferrocene-Based Ligands: Josiphos-type ligands are effective, particularly for sterically hindered substrates.[2][7]
-
Regioselectivity: For unsymmetrical dichloropyridines like 2,4-dichloropyridine, the choice of ligand and conditions can strongly influence which chlorine atom is displaced. Generally, amination is favored at the C2/C6 positions due to electronic activation from the ring nitrogen.[1][4]
Experimental Protocols
Below is a representative experimental protocol for the Buchwald-Hartwig amination of a dichloropyridine, synthesized from common procedures in the literature.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., Xantphos, 2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source, phosphine ligand, and base to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the dichloropyridine and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General workflow for Buchwald-Hartwig amination experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4,6-dichloro-5-fluoronicotinate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 4,6-dichloro-5-fluoronicotinate is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the proper management and disposal of this halogenated pyridine derivative, tailored for researchers, scientists, and drug development professionals.
Hazard and Safety Profile
Prior to handling, it is essential to be familiar with the potential hazards associated with this compound. The following table summarizes key safety information extrapolated from safety data sheets (SDS) of structurally similar compounds.
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed. | Chemical safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical safety goggles, lab coat, and chemical-resistant gloves.[2] |
| Eye Damage/Irritation | Causes serious eye irritation. | Chemical safety goggles or face shield.[2] |
| Respiratory Sensitization | May cause respiratory irritation. | Work in a well-ventilated area or under a chemical fume hood.[2] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. | Prevent release to the environment. Follow proper disposal procedures. |
| Combustibility | May be combustible. Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides, hydrogen chloride, and hydrogen fluoride. | Store away from heat, sparks, and open flames.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by hazardous waste regulations. The following procedure outlines the necessary steps from waste generation to final disposal.
Waste Characterization and Segregation
The first and most critical step is to classify the waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5][6][7][8]
-
Halogenated Waste Stream: this compound is a halogenated organic compound. As such, it must be segregated from non-halogenated solvent waste.[9][10][11][12][13] Mixing these waste streams can significantly increase disposal costs and complexity.
-
Dedicated Waste Container: Designate a specific, compatible waste container for "Halogenated Organic Waste." The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene, and must have a secure, tight-fitting lid.[11][14]
Labeling
Proper labeling of the waste container is mandatory from the moment the first drop of waste is added.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.
-
Contents Declaration: Clearly list all chemical constituents and their approximate percentages. Use full chemical names; avoid abbreviations or formulas.[11]
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Storage
Proper storage of the hazardous waste container is crucial to prevent accidents and ensure compliance.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[14][15]
-
Secondary Containment: The container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.
-
Incompatible Materials: Store the halogenated waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]
-
Container Integrity: Keep the container securely capped at all times, except when adding waste.[14][16] Regularly inspect the container for any signs of degradation or leakage.
Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup. They will provide specific guidance and procedures for your facility.
-
Waste Pickup Request: Follow your institution's protocol for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your laboratory to its final disposal site.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large, volatile, or in a poorly ventilated space.[17][18][19]
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don the appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Containment and Cleanup: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[19][20] Work from the outside of the spill inward to prevent spreading.
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, labeled container and disposed of as hazardous waste.[19]
-
Large Spills: For large or highly hazardous spills, do not attempt to clean them up yourself. Evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[18][21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. chemkleancorp.com [chemkleancorp.com]
Essential Safety and Logistical Information for Handling Ethyl 4,6-dichloro-5-fluoronicotinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 4,6-dichloro-5-fluoronicotinate (CAS No. 154012-17-6), fostering a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on the Safety Data Sheet (SDS) and general best practices for halogenated organic compounds.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from potential splashes of the chemical.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves | The SDS specifies "chemical-resistant gloves."[1] Nitrile gloves are effective against chlorinated solvents. For prolonged contact, butyl rubber gloves should be considered. |
| Body Protection | Protective Clothing | Laboratory coat | Prevents contact of the chemical with skin.[1] |
| Respiratory Protection | Respirator | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | The SDS recommends use in a chemical fume hood to avoid breathing dust or vapor.[1] In situations where a fume hood is not available or insufficient, a respirator provides necessary protection. |
Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following step-by-step guidance ensures the safe handling of this compound from reception to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Keep the container tightly closed when not in use.[1]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Avoid direct contact with the skin and eyes and prevent inhalation of any dust or vapors.[1]
-
Do not eat, drink, or smoke in the handling area.
3. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a designated, labeled container for hazardous waste disposal.[1]
-
Ventilate the area and thoroughly clean the spill site.[1]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This compound is a halogenated organic compound.[2] All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container.[2]
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[2]
-
Contaminated PPE, such as gloves and disposable lab coats, should also be collected as hazardous waste.
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Halogenated organic wastes are typically disposed of through high-temperature incineration at a licensed hazardous waste disposal facility.[2][3][4] This process effectively destroys the hazardous compounds.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
